2,2-Dimethyl-5-hexenoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylhex-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-8(2,3)7(9)10/h4H,1,5-6H2,2-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOVXOGESOTATJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50441969 | |
| Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58203-68-2 | |
| Record name | 2,2-DIMETHYL-5-HEXENOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50441969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"2,2-Dimethyl-5-hexenoic acid chemical properties"
An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-5-hexenoic acid
Introduction
2,2-Dimethyl-5-hexenoic acid (CAS No: 58203-68-2) is a bifunctional organic compound featuring a carboxylic acid and a terminal alkene.[1] This unique structural arrangement, combining a sterically hindered acid moiety with a reactive double bond, makes it a valuable building block in organic synthesis, material science, and drug development. The gem-dimethyl group at the α-position to the carboxyl group introduces significant steric hindrance, which influences the reactivity of the acid functionality and provides conformational rigidity. This guide offers a comprehensive overview of its chemical properties, synthesis, reactivity, and spectroscopic profile, tailored for researchers and development scientists.
Physicochemical and Structural Properties
2,2-Dimethyl-5-hexenoic acid possesses a molecular formula of C₈H₁₄O₂ and a molecular weight of 142.20 g/mol .[1] Its structure combines a six-carbon chain with two key functional groups. The physical state and solubility are expected to be similar to related C6 and C8 carboxylic acids, such as 5-hexenoic acid, which is a liquid at room temperature with a pungent odor and limited solubility in water but good solubility in organic solvents.[2]
Table 1: Core Physicochemical Properties of 2,2-Dimethyl-5-hexenoic acid
| Property | Value | Source |
| IUPAC Name | 2,2-dimethylhex-5-enoic acid | [1] |
| CAS Number | 58203-68-2 | [1] |
| Molecular Formula | C₈H₁₄O₂ | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| SMILES | CC(C)(CCC=C)C(=O)O | [1] |
| InChIKey | LUOVXOGESOTATJ-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 37.3 Ų | [1] |
| XLogP3-AA (logP) | 2.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis Methodology: A Self-Validating Protocol
A robust and common strategy for synthesizing α,α-disubstituted carboxylic acids is through the alkylation of an ester enolate, followed by hydrolysis. This approach provides excellent control over the substitution pattern.
Rationale: The synthesis begins with a readily available starting material, methyl isobutyrate. Deprotonation at the α-carbon using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is a standard and highly efficient method for generating a lithium enolate. The choice of an aprotic polar solvent like tetrahydrofuran (THF) is critical as it solvates the lithium cation without interfering with the highly reactive enolate. The subsequent Sₙ2 reaction with an appropriate electrophile, 4-bromo-1-butene, introduces the desired butenyl side chain. Finally, saponification (base-catalyzed hydrolysis) followed by acidic workup yields the target carboxylic acid.
Experimental Protocol: Synthesis of 2,2-Dimethyl-5-hexenoic acid
-
Enolate Formation:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (1.1 eq, typically 2.5 M in hexanes). Stir for 30 minutes at -78 °C to form Lithium Diisopropylamide (LDA).
-
Add methyl 2,2-dimethylpropanoate (methyl isobutyrate, 1.0 eq) dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete enolate formation.
-
-
Alkylation:
-
To the enolate solution, add 4-bromo-1-butene (1.2 eq) dropwise while maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification (Ester):
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 2,2-dimethyl-5-hexenoate.
-
Purify the crude ester via flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the purified ester in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add an excess of sodium hydroxide (NaOH, 3.0 eq) and heat the mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of cold 6 M hydrochloric acid (HCl).
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford pure 2,2-Dimethyl-5-hexenoic acid.
-
Chemical Reactivity
The molecule's reactivity is dictated by its two functional groups. The carboxylic acid can undergo typical derivatization reactions, while the terminal alkene is susceptible to a variety of addition and oxidative reactions.[3]
-
Reactions of the Carboxylic Acid Group:
-
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or via an acyl chloride intermediate yields the corresponding ester.
-
Amide Formation: Conversion to an acyl chloride (using SOCl₂ or (COCl)₂) followed by reaction with an amine produces an amide. Direct coupling with an amine using peptide coupling reagents (e.g., DCC, EDC) is also feasible.
-
Reduction: Strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 2,2-dimethyl-5-hexen-1-ol, without affecting the terminal alkene.
-
-
Reactions of the Terminal Alkene Group:
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂, Pd/C) will selectively reduce the double bond to yield the saturated 2,2-dimethylhexanoic acid.[4][5]
-
Halogenation: Addition of halogens like Br₂ or Cl₂ across the double bond results in the corresponding 5,6-dihalo derivative.[6]
-
Epoxidation: Reaction with a peroxy acid such as m-CPBA yields the corresponding epoxide, 2,2-dimethyl-3-(oxiran-2-yl)propanoic acid.
-
Oxidative Cleavage: Ozonolysis (O₃) followed by an oxidative workup (e.g., H₂O₂) will cleave the double bond to produce 2,2-dimethyl-5-oxopentanoic acid and eventually, after further oxidation of the intermediate aldehyde, 2,2-dimethyladipic acid.[7] The terminal carbon is oxidized to CO₂.[7]
-
Spectroscopic Profile
The structural features of 2,2-Dimethyl-5-hexenoic acid give rise to a distinct spectroscopic signature.
Table 2: Predicted Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Absorption Range |
| ¹H NMR | -COOH | ~10-12 ppm (broad singlet) |
| =CH- | ~5.7-5.9 ppm (multiplet) | |
| =CH₂ | ~4.9-5.1 ppm (multiplet) | |
| -CH₂-C=C | ~2.1-2.3 ppm (multiplet) | |
| C-CH₂-C | ~1.5-1.7 ppm (multiplet) | |
| -C(CH₃)₂ | ~1.2 ppm (singlet) | |
| ¹³C NMR | -C=O | ~180-185 ppm |
| =CH- | ~138 ppm | |
| =CH₂ | ~115 ppm | |
| -C(CH₃)₂ | ~40-45 ppm | |
| Alkyl carbons | ~20-40 ppm | |
| IR Spectroscopy | O-H stretch (acid) | 2500-3300 cm⁻¹ (very broad) |
| C-H stretch (sp³) | 2850-3000 cm⁻¹ | |
| C-H stretch (sp²) | 3010-3100 cm⁻¹ | |
| C=O stretch | ~1710 cm⁻¹ (strong) | |
| C=C stretch | ~1640 cm⁻¹ (medium) | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 142 |
| Key Fragments | m/z = 125 ([M-OH]⁺), m/z = 97 ([M-COOH]⁺) |
Analysis:
-
¹H NMR: The most downfield signal will be the acidic proton, appearing as a broad singlet.[8] The vinyl protons will form a complex multiplet system between 4.9 and 5.9 ppm. The singlet for the two equivalent methyl groups around 1.2 ppm will be a key identifier.
-
¹³C NMR: The carbonyl carbon will be significantly downfield.[9] PubChem indicates that a ¹³C NMR spectrum is available for this compound.[1]
-
IR Spectroscopy: The spectrum will be dominated by a very broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid dimer, and a strong carbonyl (C=O) absorption around 1710 cm⁻¹.[8][9]
-
Mass Spectrometry: The molecular ion peak is expected at m/z 142. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the entire carboxyl group (M-45).[9][10]
Safety and Handling
While specific toxicity data for 2,2-Dimethyl-5-hexenoic acid is limited, data from analogous compounds like hexanoic acid and its derivatives suggest appropriate caution is necessary. Hexanoic acids are known to be irritating to the eyes, skin, and respiratory tract.[11] The GHS classification for the saturated analog, 2,2-dimethylhexanoic acid, indicates it may be corrosive to metals and cause severe skin burns and eye damage.[4] Similarly, 5-hexenoic acid is classified as a corrosive liquid that causes severe skin burns and eye damage.
Recommended Precautions:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12] Avoid contact with skin and eyes.[13]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[11][13]
Conclusion
2,2-Dimethyl-5-hexenoic acid is a versatile chemical intermediate with distinct reactivity profiles at its two functional centers. The sterically encumbered carboxylic acid and the accessible terminal alkene allow for orthogonal chemical modifications, making it a powerful tool for constructing complex molecular architectures. The synthetic protocols, reactivity patterns, and spectroscopic data outlined in this guide provide a foundational understanding for its application in advanced chemical research and development.
References
-
The Good Scents Company. (n.d.). 2-hexenoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 163217, 2,2-Dimethylhexanoic Acid. Retrieved from [Link]
-
International Labour Organization & World Health Organization. (2021). ICSC 1167 - HEXANOIC ACID. Retrieved from [Link]
-
ACS Publications. (2023). Stereospecific Synthesis of Cyclohexenone Acids by[14][14]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry. Retrieved from [Link]
-
The Good Scents Company. (n.d.). (E)-2-hexenoic acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10582886, 2,2-Dimethyl-5-hexenoic acid. Retrieved from [Link]
-
ResearchGate. (2008). Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-hexenoic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-Hexenoic acid (CAS 1577-22-6). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10701854, 2-Methyl-5-hexenoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactivity of Alkenes. Retrieved from [Link]
-
YouTube. (2011). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alkenes. Retrieved from [Link]
-
Oregon State University. (2020). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkene Reactivity. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Hexanoic acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 21.11: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Oxidative cleavage of alkenes to give ketones/carboxylic acids using ozone (O3). Retrieved from [Link]
-
AQA. (2015). A-level Chemistry Specification. Retrieved from [Link]
-
Technical Disclosure Commons. (2023). Improved process for the preparation of (±) 4-amino-5-hexenoic acid. Retrieved from [Link]
-
ACS Publications. (2018). Oxidative Cleavage of Long-Chain Terminal Alkenes to Carboxylic Acids. Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Synthesis of medium-chain carboxylic acids or α,ω-dicarboxylic acids from cellulose-derived platform chemicals. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Stereoselective Synthesis of Trienoic Acids: Synthesis of Retinoic Acids and Analogues. Retrieved from [Link]
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Comprehensive Spectroscopic & Synthetic Profile: 2,2-Dimethyl-5-hexenoic Acid
Topic: Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers.
Executive Summary & Application Context
2,2-Dimethyl-5-hexenoic acid (CAS: 58203-68-2) represents a critical structural motif in modern drug discovery, often utilized as a "steric blocker" linker. The gem-dimethyl group at the
This guide provides a definitive reference for the synthesis, purification, and spectroscopic validation of this compound, moving beyond basic data dumping to explain the structural causality of the observed signals.
Synthetic Pathway & Protocol
To ensure high purity for spectroscopic analysis, the compound is best synthesized via the thermodynamic alkylation of the isobutyric acid dianion. This method avoids the formation of O-alkylated byproducts common in ester enolate chemistry.
Reaction Logic
The reaction relies on the generation of a dilithio species. The first equivalent of base removes the carboxylic proton; the second removes the
Validated Protocol (Dianion Alkylation)
-
Reagents: Isobutyric acid (1.0 eq), LDA (2.2 eq), 4-bromo-1-butene (1.1 eq), THF (anhydrous).
-
Conditions: -78°C to RT.
Step-by-Step Workflow:
-
Dianion Formation: Charge a flame-dried flask with THF and diisopropylamine. Cool to -78°C. Add
-BuLi dropwise to generate LDA. -
Substrate Addition: Add isobutyric acid slowly. The first equivalent forms the carboxylate (exothermic); the second forms the enolate (yellow color change). Warm to 0°C for 30 min to ensure complete deprotonation, then return to -78°C.
-
Alkylation: Add 4-bromo-1-butene (often dissolved in HMPA or DMPU cosolvent to accelerate
substitution). -
Quench & Workup: Acidify with 1M HCl. Extract with Et2O. The gem-dimethyl group makes the acid somewhat lipophilic, but base extraction (
) followed by re-acidification is recommended to remove neutral impurities.
Process Visualization
Figure 1: Critical path for the synthesis of 2,2-Dimethyl-5-hexenoic acid via dianion chemistry.
Spectroscopic Characterization
The following data represents the standard spectroscopic signature for 2,2-Dimethyl-5-hexenoic acid (
Nuclear Magnetic Resonance (NMR)
Solvent:
NMR Data
The proton spectrum is characterized by the distinct simplification caused by the quaternary C2 carbon. Unlike linear fatty acids, there is no
| Position | Shift ( | Integration | Multiplicity | Coupling ( | Assignment Logic |
| COOH | 11.0 - 12.0 | 1H | br s | - | Carboxylic acid proton (concentration dependent).[1] |
| H-5 | 5.75 - 5.85 | 1H | ddt | J = 17.0, 10.2, 6.7 | Internal alkene proton. Shows trans (17), cis (10), and vicinal (6.7) coupling. |
| H-6a | 4.98 - 5.05 | 1H | dq | J = 17.0, 1.6 | Terminal alkene (trans to H-5). |
| H-6b | 4.90 - 4.96 | 1H | dq | J = 10.2, 1.6 | Terminal alkene (cis to H-5). |
| H-4 | 2.00 - 2.10 | 2H | m | - | Allylic methylene. Deshielded by alkene. |
| H-3 | 1.60 - 1.68 | 2H | m | - | Homobenzylic-like methylene. Shielded relative to H-4. |
| 2-Me | 1.18 - 1.20 | 6H | s | - | Diagnostic Peak. Gem-dimethyl singlet. |
NMR Data
Solvent:
| Carbon | Shift ( | Type | Assignment Note |
| C-1 | 184.5 - 185.2 | C=O | Carbonyl. Typical for hindered aliphatic acids. |
| C-5 | 138.2 - 138.8 | CH | Internal alkene carbon. |
| C-6 | 114.5 - 115.0 | Terminal alkene carbon. | |
| C-2 | 42.0 - 42.3 | Cq | Quaternary carbon. Does not show in DEPT-135. |
| C-3 | 39.0 - 39.5 | Methylene chain. | |
| C-4 | 29.5 - 30.0 | Allylic methylene. | |
| 2-Me | 24.8 - 25.2 | Gem-dimethyls. High intensity signal. |
Infrared Spectroscopy (FT-IR)
Method: Neat film (NaCl plates) or ATR.
| Wavenumber ( | Intensity | Functional Group | Vibrational Mode |
| 2800 - 3300 | Broad, Strong | O-H | Acid O-H stretch (H-bonded dimer). |
| 2960 - 2980 | Medium | C-H | |
| 1695 - 1710 | Strong | C=O | Carboxylic acid carbonyl stretch. Lower than esters due to H-bonding. |
| 1640 - 1645 | Weak/Med | C=C | Alkene stretch. |
| 910 - 920 | Medium | =C-H | Out-of-plane bending (terminal vinyl). |
Mass Spectrometry (MS)
-
Ionization: ESI (Negative mode) is preferred for free acids.
-
Data:
-
[M-H]-: m/z 141.1.
-
EI (70eV): Molecular ion (
) at 142 is often weak. -
Fragmentation: Loss of methyl (M-15) and McLafferty-type rearrangements are suppressed due to the quaternary alpha-carbon, making the gem-dimethyl signature distinct.
-
Analytical Interpretation & Quality Control
When analyzing samples of 2,2-Dimethyl-5-hexenoic acid, researchers must validate the success of the alkylation against the starting material (isobutyric acid).
The "Gem-Dimethyl" Diagnostic
The most critical check is the integration of the methyl singlet at ~1.2 ppm.
-
Pure Product: Singlet integrates to 6H relative to the alkene proton (1H).
-
Mono-alkylation impurity: If the reaction temperature was too high, you may see a doublet around 1.1 ppm and a methine proton multiplet (indicating 2-methyl-5-hexenoic acid).
-
Starting Material: Isobutyric acid shows a doublet at 1.2 ppm (
Hz) and a septet at 2.5 ppm. The disappearance of the septet at 2.5 ppm is the primary indicator of reaction completion.
Impurity Profile
Common impurities in this synthesis include:
-
4-bromo-1-butene: Check for triplets at ~3.4 ppm (
). -
Self-Condensation Products: Rare with dianions, but Claisen condensation products can form if temperature control fails. Look for peaks >190 ppm in
NMR.
References
-
Creger, P. L. (1967). Metalated Carboxylic Acids. I. Alkylation of Metalated Toluic Acids. Journal of the American Chemical Society, 89(10), 2500–2501. [Link]
- Context: Foundational work on generating dianions of carboxylic acids for alkyl
-
Pfeffer, P. E., Silbert, L. S., & Chirinko, J. M. (1972).
-Anions of carboxylic acids. II. The formation and alkylation of -metalated aliphatic acids. The Journal of Organic Chemistry, 37(3), 451–458. [Link]- Context: Detailed protocol for the alkyl
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Hexenoic Acid Derivatives. NIST Chemistry WebBook, SRD 69. [Link]
- Context: General fragmentation patterns for aliphatic unsatur
-
PubChem. (2024). Compound Summary: 2,2-Dimethyl-5-hexenoic acid (CID 10582886).[2] National Library of Medicine. [Link]
- Context: Verification of CAS and physical property d
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Initial Studies of Unsaturated Dimethyl Hexenoic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the foundational studies concerning unsaturated dimethyl hexenoic acids. Moving beyond a simple recitation of facts, this document, crafted from the perspective of a Senior Application Scientist, delves into the causality behind experimental choices, offering field-proven insights into the synthesis, characterization, and potential biological significance of this class of molecules. We will journey through the initial synthetic routes, elucidate the logic behind the analytical methods of the time, and explore the early understanding of the bioactivity of these branched-chain fatty acids.
Introduction: The Significance of Branched-Chain Unsaturation
Unsaturated dimethyl hexenoic acids represent a fascinating subclass of branched-chain fatty acids (BCFAs). While straight-chain fatty acids have long been a central focus of lipid research, BCFAs possess unique structural motifs that impart distinct physical and biological properties. The presence of methyl branches along the carbon chain introduces steric hindrance and alters the molecule's overall shape, influencing membrane fluidity, metabolic pathways, and cellular signaling.[1] The addition of a double bond further functionalizes the molecule, opening avenues for diverse chemical reactivity and biological interactions.
Early investigations into these molecules were driven by a desire to understand the fundamental principles of organic synthesis and to explore the structure-activity relationships of fatty acids beyond the canonical straight-chain paradigm. These initial studies laid the groundwork for our current understanding of how subtle changes in molecular architecture can have profound biological consequences.
The Genesis of an Unsaturated Dimethyl Hexenoic Acid: A Synthetic Approach
The initial synthesis of a specific unsaturated dimethyl hexenoic acid, namely (E)-2,4-dimethyl-2-hexenoic acid, can be conceptually approached through the lens of classic organic reactions. The Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky, stands out as a robust and historically significant method for the formation of β-hydroxy esters, which are key intermediates in the synthesis of α,β-unsaturated carboxylic acids.[2][3]
The causality behind choosing the Reformatsky reaction lies in its ability to form carbon-carbon bonds between a carbonyl compound and an α-halo ester in the presence of zinc metal. The organozinc intermediate, often called a Reformatsky enolate, is less reactive than the more common Grignard or organolithium reagents, which prevents unwanted side reactions with the ester functionality.[4][5]
Experimental Workflow: A Plausible Early Synthetic Route
The following experimental workflow outlines a logical and historically plausible synthesis of (E)-2,4-dimethyl-2-hexenoic acid, based on the principles of the Reformatsky reaction followed by dehydration.
Sources
A Technical Guide to Investigating the Potential Biological Activity of 2,2-Dimethyl-5-hexenoic acid
Abstract
2,2-Dimethyl-5-hexenoic acid is a structurally unique C8 unsaturated fatty acid whose biological activities remain largely unexplored. Its architecture, featuring a gem-dimethyl group at the α-carbon, distinguishes it from common short-chain fatty acids (SCFAs) that are well-documented as crucial signaling molecules in metabolism and immunity. This guide posits that the structural motifs of 2,2-Dimethyl-5-hexenoic acid—specifically its carboxylic acid head and lipophilic tail—provide a strong rationale for investigating its potential as a modulator of two key cellular signaling pathways: histone deacetylase (HDAC) activity and G-protein coupled receptor (GPCR) agonism. We present a logical, tiered experimental framework designed to systematically characterize its bioactivity, from initial cytotoxicity profiling to specific target validation in cellular models. This document serves as a technical blueprint for researchers aiming to elucidate the therapeutic potential of this novel chemical entity.
Introduction and Scientific Rationale
The study of fatty acids has evolved from viewing them as simple metabolic fuels to recognizing them as sophisticated signaling molecules. Short-chain fatty acids (SCFAs), such as butyrate and propionate, are extensively studied for their role as messengers between the gut microbiome and the host, influencing processes from inflammation to gene expression[1][2]. These activities are often mediated through two primary mechanisms: the enzymatic inhibition of histone deacetylases (HDACs) and the activation of specific G-protein coupled receptors (GPCRs)[3].
2,2-Dimethyl-5-hexenoic acid (PubChem CID: 10582886) is an intriguing, understudied molecule whose structure warrants investigation within this signaling paradigm[4].
Table 1: Physicochemical Properties of 2,2-Dimethyl-5-hexenoic acid | Property | Value | Source | | :--- | :--- | :--- | | Molecular Formula | C₈H₁₄O₂ | PubChem[4] | | Molecular Weight | 142.20 g/mol | PubChem[4] | | IUPAC Name | 2,2-dimethylhex-5-enoic acid | PubChem[4] | | Structure |
| |The defining feature of this molecule is the gem-dimethyl substitution at the C-2 (alpha) position. This structural element is significant for two reasons:
-
Steric Hindrance: It may influence the molecule's interaction with enzyme active sites or receptor binding pockets, potentially conferring selectivity compared to its linear counterparts.
-
Metabolic Stability: The dimethyl group prevents α-oxidation, a potential metabolic pathway, which could increase the compound's biological half-life.
Based on these structural characteristics and the known pharmacology of related molecules, we hypothesize two primary avenues of biological activity for 2,2-Dimethyl-5-hexenoic acid.
Hypothesized Mechanisms of Action
Hypothesis A: Histone Deacetylase (HDAC) Inhibition
Many SCFAs are known to be pan-HDAC inhibitors, with the carboxylate group chelating the zinc ion in the enzyme's active site, leading to hyperacetylation of histone proteins and subsequent changes in gene transcription[5][6]. This epigenetic modulation is linked to anti-inflammatory and anti-proliferative effects[7][8].
-
Causality: We hypothesize that 2,2-Dimethyl-5-hexenoic acid functions as an HDAC inhibitor. The steric bulk of the α-dimethyl group may alter its binding affinity or selectivity profile across different HDAC classes (e.g., Class I vs. Class II) compared to butyrate[8].
Hypothesis B: G-Protein Coupled Receptor (GPCR) Agonism
A second major pathway for SCFA signaling is through cell-surface GPCRs, particularly the free fatty acid receptors FFAR2 (GPR43) and FFAR3 (GPR41)[9][10]. Activation of these receptors on immune and metabolic cells triggers downstream signaling cascades (e.g., Ca²⁺ mobilization, cAMP modulation) that regulate cellular function[1][11].
-
Causality: We hypothesize that the C8 carbon chain of 2,2-Dimethyl-5-hexenoic acid allows it to act as a ligand for fatty acid-sensing GPCRs. Its unique structure may result in a distinct activation profile, potentially acting as a full or partial agonist, or even an antagonist, at these receptors.
The following diagram illustrates these two proposed signaling pathways.
Caption: Hypothesized signaling pathways for 2,2-Dimethyl-5-hexenoic acid.
Experimental Validation Strategy
To systematically test these hypotheses, we propose a multi-tiered experimental workflow. This strategy ensures that foundational data on safety and potency are established before proceeding to more complex mechanistic studies.
Caption: A tiered workflow for validating the biological activity of the compound.
Protocol 1: Foundational Cytotoxicity Assessment (MTT Assay)
Rationale: This is the essential first step. Determining the concentration range at which 2,2-Dimethyl-5-hexenoic acid is non-toxic is critical to ensure that any effects observed in subsequent functional assays are due to specific biological activity rather than cell death. The MTT assay is a standard colorimetric method for assessing cell viability[12].
Methodology:
-
Cell Seeding: Plate a relevant cell line (e.g., HT-29 colon cancer cells for HDACi studies, or HEK293 cells transfected with GPCRs of interest) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of 2,2-Dimethyl-5-hexenoic acid in appropriate cell culture medium. Concentrations should range from high (e.g., 10 mM) to low (e.g., 1 µM).
-
Treatment: Remove old medium from cells and add 100 µL of the compound dilutions. Include "vehicle control" wells (medium with DMSO or other solvent) and "no cell" blank wells. Incubate for 24-48 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control (set to 100% viability) and plot cell viability vs. compound concentration to determine the CC₅₀ (50% cytotoxic concentration). Subsequent functional assays should use concentrations well below the CC₅₀.
Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity Assay
Rationale: This experiment directly tests Hypothesis A by measuring the compound's ability to inhibit HDAC enzyme activity in a cell-free system. A fluorometric assay provides a sensitive and high-throughput method.
Methodology:
-
Assay Principle: The assay uses a fluorogenic substrate containing an acetylated lysine side chain. Upon deacetylation by an HDAC enzyme, a developing enzyme cleaves the substrate, releasing a fluorescent molecule. An inhibitor will prevent this process, resulting in a lower fluorescent signal.
-
Reagents: Use a commercial HDAC Activity Assay Kit (following the manufacturer's protocol). This typically includes HeLa nuclear extract (as a source of HDACs), the fluorogenic substrate, developing enzyme, and a known potent HDAC inhibitor like Trichostatin A (TSA) or Sodium Butyrate for a positive control[8].
-
Procedure: a. In a 96-well black plate, add HeLa nuclear extract to all wells except the blank. b. Add serial dilutions of 2,2-Dimethyl-5-hexenoic acid. Include vehicle control (for 100% activity) and a saturating concentration of TSA (for 0% activity). c. Add the acetylated fluorogenic substrate to all wells. d. Incubate at 37°C for 30 minutes. e. Add the developer solution containing the developing enzyme and incubate at 37°C for 15 minutes.
-
Data Acquisition: Measure fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
Analysis: Normalize the data to the positive and negative controls. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Protocol 3: G-Protein Coupled Receptor (GPCR) Activation Screen
Rationale: This experiment tests Hypothesis B by assessing whether the compound can activate fatty acid-sensing GPCRs. Measuring downstream signaling events like calcium flux or changes in cyclic AMP (cAMP) are standard methods for quantifying GPCR activation[13].
Methodology:
-
Cell Lines: Use stable cell lines engineered to express the GPCRs of interest (e.g., HEK293-FFAR2, CHO-FFAR3) and a promiscuous G-protein like Gα15/16 to couple receptor activation to calcium release.
-
Calcium Flux Assay (using a FLIPR or plate reader with an injection module): a. Seed the engineered cells in a 96-well black, clear-bottom plate. b. The next day, load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. c. Prepare a plate with 4X concentrations of 2,2-Dimethyl-5-hexenoic acid and known receptor agonists (e.g., propionate for FFAR2/3) as positive controls. d. Place the cell plate in the reader and begin recording baseline fluorescence. e. Inject the compound/agonist and continue to record the fluorescence signal over time (typically 2-3 minutes). An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.
-
Data Analysis: Calculate the peak fluorescence response for each well. Plot the response against compound concentration and fit to a dose-response curve to determine the EC₅₀ (50% effective concentration) and the maximum activation (Eₘₐₓ) relative to the known agonist.
Protocol 4: Cellular Target Validation via Western Blot
Rationale: If 2,2-Dimethyl-5-hexenoic acid shows activity in the cell-free HDAC assay, this experiment validates that it can engage its target inside a cell. An increase in the acetylation of histone H3 (a primary HDAC substrate) is a hallmark of cellular HDAC inhibition.
Methodology:
-
Cell Treatment: Treat a relevant cell line (e.g., HT-29) with 2-3 active, non-toxic concentrations of the compound (determined from Protocols 1 & 2) for 6-24 hours. Include a vehicle control and a positive control (e.g., 1 µM TSA).
-
Protein Extraction: Lyse the cells and quantify the total protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding. b. Incubate with a primary antibody specific for acetylated Histone H3 (Ac-H3). c. As a loading control, re-probe the same membrane with an antibody for total Histone H3 or a housekeeping protein like GAPDH. d. Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity for Ac-H3 and normalize it to the loading control. A dose-dependent increase in the Ac-H3 signal relative to the vehicle control confirms cellular HDAC inhibition.
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. The goal is to establish potency (IC₅₀/EC₅₀) and efficacy (Eₘₐₓ) to guide further development.
Table 2: Example Data Summary for Biological Activity
| Assay | Parameter | Result | Interpretation |
|---|---|---|---|
| MTT Cytotoxicity | CC₅₀ | > 1 mM | Compound is not toxic at concentrations needed for functional assays. |
| HDAC Activity | IC₅₀ | 150 µM | Compound exhibits moderate, direct inhibition of HDAC enzymes. |
| FFAR2 Activation | EC₅₀ | 25 µM | Compound is a potent activator of the FFAR2 receptor. |
| FFAR2 Activation | Eₘₐₓ | 85% (vs. Propionate) | Compound is a full agonist at the FFAR2 receptor. |
| FFAR3 Activation | EC₅₀ | > 500 µM | Compound shows selectivity for FFAR2 over FFAR3. |
A positive result in these assays—particularly potent and selective activity—would provide a strong foundation for advancing 2,2-Dimethyl-5-hexenoic acid into more complex cellular models of disease (e.g., inflammation, metabolic syndrome) and eventually into preclinical in vivo studies.
Conclusion
While 2,2-Dimethyl-5-hexenoic acid is a novel entity with no established biological profile, its chemical structure provides a compelling, rational basis for targeted investigation. By virtue of its similarity to known bioactive short-chain fatty acids, it represents a promising candidate for discovery efforts. The tiered experimental strategy outlined in this guide, progressing from broad cytotoxicity screening to specific, hypothesis-driven functional and cellular assays, offers a robust and resource-efficient path to elucidating its potential as a modulator of HDACs, GPCRs, or both. The insights gained from this workflow will be critical in determining the future trajectory of this compound in the landscape of therapeutic development.
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Husted, A. S., et al. (2017). Targeting GPCRs Activated by Fatty Acid-Derived Lipids in Type 2 Diabetes. PubMed. Available at: [Link]
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Garg, S. K., et al. (2015). Dimethyl fumarate modulates antioxidant and lipid metabolism in oligodendrocytes. PMC. Available at: [Link]
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Carballeira, N. M. (2008). Marine methoxylated fatty acids have biomedical potential. ResearchGate. Available at: [Link]
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Dalile, B., et al. (2023). Short chain fatty acids: the messengers from down below. Frontiers. Available at: [Link]
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Karlsson, E., et al. (2018). In silico and in vitro studies of the reduction of unsaturated α,β bonds of trans-2-hexenedioic acid and 6-amino-trans-2-hexenoic acid - Important steps towards biobased production of adipic acid. PubMed. Available at: [Link]
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Morton, M. (2019). Fatty Acids, Glycerol, and Lipids. YouTube. Available at: [Link]
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Li, Y., et al. (2024). Targeting GPR68 Alleviates Inflammation and Lipid Accumulation in Metabolic Dysfunction-Associated Steatohepatitis. MDPI. Available at: [Link]
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An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-5-hexenoic Acid in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 2,2-Dimethyl-5-hexenoic acid in various organic solvents. It is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this compound's behavior in different chemical environments. This document delves into the theoretical principles governing its solubility, predicts its solubility profile based on its molecular structure, and provides a detailed experimental protocol for empirical determination.
Introduction to 2,2-Dimethyl-5-hexenoic Acid and Solubility Principles
2,2-Dimethyl-5-hexenoic acid, with the chemical formula C8H14O2, is a carboxylic acid characterized by a six-carbon chain with two methyl groups at the alpha-position and a terminal double bond.[1] Its molecular structure is a key determinant of its solubility in various organic solvents. The fundamental principle governing solubility is "like dissolves like," which implies that substances with similar polarities tend to be miscible.
The solubility of a solute in a solvent is a thermodynamic equilibrium process. For 2,2-Dimethyl-5-hexenoic acid, several molecular features influence this equilibrium:
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This confers a degree of polarity to the molecule.
-
Hydrocarbon Chain: The eight-carbon backbone is nonpolar, contributing to the molecule's hydrophobic character. The presence of a terminal alkene group has a minor impact on polarity compared to the overall hydrocarbon length.
-
Steric Hindrance: The two methyl groups at the alpha-position can sterically hinder the interaction of the carboxylic acid group with solvent molecules, potentially influencing solubility.
Predicted Solubility Profile of 2,2-Dimethyl-5-hexenoic Acid
Table 1: Predicted Solubility of 2,2-Dimethyl-5-hexenoic Acid in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Ethanol, Methanol | High | The carboxylic acid group can form strong hydrogen bonds with the hydroxyl groups of these solvents, overcoming the nonpolar nature of the hydrocarbon chain.[2] |
| Water | Low to Sparingly Soluble | The hydrophobic effect of the C8 hydrocarbon chain is significant, limiting solubility despite the presence of the polar carboxylic acid group. Generally, the water solubility of carboxylic acids decreases as the carbon chain length increases.[3] | |
| Polar Aprotic | Acetone, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton. Their overall polarity is sufficient to solvate the molecule effectively. Saturated fatty acids show good solubility in THF.[4] |
| Nonpolar | Hexane, Toluene, Chloroform | High | The dominant nonpolar hydrocarbon chain of 2,2-Dimethyl-5-hexenoic acid will have favorable van der Waals interactions with nonpolar solvents. Fatty acids are generally readily extracted with non-polar solvents.[5] |
The interplay between the polar carboxylic acid head and the nonpolar hydrocarbon tail is visually represented in the following diagram.
Caption: Intermolecular interactions governing solubility.
Experimental Protocol for Solubility Determination
To empirically determine the solubility of 2,2-Dimethyl-5-hexenoic acid, the isothermal shake-flask method is a reliable and widely accepted technique.[6]
3.1. Materials and Equipment
-
2,2-Dimethyl-5-hexenoic acid (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Scintillation vials or sealed test tubes
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Micropipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system.
3.2. Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 2,2-Dimethyl-5-hexenoic acid to a known volume of the chosen solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.[6]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Centrifuge the vials to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of 2,2-Dimethyl-5-hexenoic acid.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 2,2-Dimethyl-5-hexenoic acid of known concentrations.
-
Calculate the concentration of the solute in the saturated solution from the calibration curve, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.
-
The following diagram illustrates the experimental workflow for determining solubility.
Caption: Experimental workflow for solubility determination.
Impact of pH on Aqueous Solubility
For applications involving aqueous systems, the pH will have a profound effect on the solubility of 2,2-Dimethyl-5-hexenoic acid. As a carboxylic acid, it will be deprotonated in basic solutions to form a carboxylate salt. This salt is an ionic species and, therefore, significantly more water-soluble than the neutral acid.[7]
Conclusion
This technical guide has provided a detailed analysis of the expected solubility of 2,2-Dimethyl-5-hexenoic acid in a range of organic solvents, grounded in the principles of molecular polarity and intermolecular forces. While specific experimental data is pending, the provided predictions and the detailed experimental protocol offer a robust framework for researchers and drug development professionals to understand and empirically verify the solubility of this compound. A thorough understanding of its solubility is critical for its effective use in synthesis, formulation, and various other research applications.
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An In-depth Technical Guide to the Isomers of 2,2-Dimethyl-5-hexenoic Acid for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the isomeric landscape of 2,2-Dimethyl-5-hexenoic acid. As a molecule devoid of a chiral center, 2,2-Dimethyl-5-hexenoic acid itself does not exhibit stereoisomerism. However, its molecular formula, C8H14O2, unlocks a diverse array of constitutional isomers, each with unique structural features and, potentially, distinct chemical and biological properties. This document will systematically elucidate these isomers, delving into their structural characteristics, potential chirality, and the state-of-the-art methodologies for their synthesis, separation, and characterization. Furthermore, we will explore the prospective biological significance of these isomers, drawing upon established principles of lipid chemistry and pharmacology to provide a forward-looking perspective for drug discovery and development.
Part 1: Deconstructing the Isomeric Possibilities of C8H14O2 Carboxylic Acids
Isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. For C8H14O2, the constitutional isomers of 2,2-Dimethyl-5-hexenoic acid encompass a variety of structural motifs, including variations in the carbon skeleton, the position of the double bond, and the location of the methyl groups. A systematic evaluation reveals several key classes of isomers, a selection of which are presented below.
Positional Isomers of the Double Bond
The location of the carbon-carbon double bond can be shifted along the hexanoic acid backbone, giving rise to several regioisomers.
Skeletal Isomers: Rearranging the Carbon Framework
The branching of the carbon chain can be altered, leading to a multitude of skeletal isomers. These can include variations in the position and number of methyl groups, as well as different parent chain lengths.
Chiral Isomers: The Emergence of Stereocenters
While 2,2-Dimethyl-5-hexenoic acid is achiral, many of its constitutional isomers possess one or more chiral centers, and can therefore exist as enantiomers and diastereomers. The presence of chirality is a critical consideration in drug development, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.
Table 1: Representative Constitutional Isomers of 2,2-Dimethyl-5-hexenoic Acid and Their Chirality
| Isomer Name | Structure | Chiral Center(s) Present? | Potential for Stereoisomerism |
| 2,2-Dimethyl-5-hexenoic acid | CC(C)(CCC=C)C(=O)O | No | No |
| (E/Z)-2,3-Dimethyl-4-hexenoic acid | CC=C(C)C(C)C(=O)O | Yes (C3) | Yes (Enantiomers and Diastereomers) |
| (R/S)-3,5-Dimethyl-5-hexenoic acid | C=C(C)CC(C)CC(=O)O | Yes (C3) | Yes (Enantiomers) |
| (R/S)-2-Propyl-4-pentenoic acid | C=CCCC(CCC)C(=O)O | Yes (C2) | Yes (Enantiomers) |
| Cyclopentylpropanoic acid | c1cccc1CCC(=O)O | No | No |
Part 2: Strategic Approaches to Synthesis and Stereoselective Control
The synthesis of specific isomers of 2,2-Dimethyl-5-hexenoic acid requires carefully designed strategies, particularly for those exhibiting stereochemistry.
Synthesis of Unsaturated Carboxylic Acids
General methods for the synthesis of unsaturated carboxylic acids often involve olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, to introduce the double bond at a desired position. Another common approach is through the oxidation of the corresponding unsaturated aldehydes or alcohols.[1]
Asymmetric Synthesis of Chiral Carboxylic Acids
The stereoselective synthesis of chiral carboxylic acids is a cornerstone of modern organic chemistry.[2] Key strategies include:
-
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature.
-
Chiral Auxiliaries: Temporarily attaching a chiral molecule to guide the stereochemical outcome of a reaction.
-
Asymmetric Catalysis: Employing a chiral catalyst to control the formation of a specific stereoisomer.
For isomers with remote stereocenters, specialized catalytic systems are often required to achieve high enantioselectivity.[3]
Illustrative Synthetic Workflow: Asymmetric Synthesis of a Chiral Isomer
Caption: Asymmetric synthesis workflow for a chiral carboxylic acid.
Part 3: High-Resolution Separation and Advanced Characterization
The successful isolation and unambiguous identification of each isomer are paramount for subsequent biological evaluation.
Chromatographic Separation of Isomers
High-performance liquid chromatography (HPLC) is a powerful technique for the separation of both constitutional and stereoisomers.
-
Constitutional Isomers: Can often be separated using standard reversed-phase or normal-phase HPLC based on differences in their polarity and hydrophobicity.
-
Enantiomers: Require the use of a chiral stationary phase (CSP) or a chiral mobile phase additive to achieve separation.[4][5][6] The choice of CSP is critical and often requires screening of different column chemistries to achieve optimal resolution.[7]
Table 2: Typical HPLC Conditions for Chiral Separation of Carboxylic Acids
| Parameter | Condition | Rationale |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) | Provides a chiral environment for differential interaction with enantiomers. |
| Mobile Phase | Hexane/Isopropanol with a small amount of acidic modifier (e.g., TFA) | The organic mobile phase is suitable for many chiral separations, and the acid modifier improves peak shape for carboxylic acids. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Detection | UV at 210 nm | Carboxylic acids typically have a UV absorbance at this wavelength. |
Spectroscopic and Spectrometric Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the structural elucidation of isomers.
-
NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.[8] For stereoisomers, advanced NMR techniques, such as the use of chiral solvating agents, can sometimes be used to distinguish between enantiomers.
-
Mass Spectrometry: Provides the molecular weight of the compound and fragmentation patterns that can help to differentiate between constitutional isomers.[9][10] Gas chromatography-mass spectrometry (GC-MS) is particularly well-suited for the analysis of volatile fatty acid derivatives.[11]
Caption: Integrated analytical workflow for isomer separation and characterization.
Part 4: Unveiling the Biological Significance and Therapeutic Potential
The structural diversity of the isomers of 2,2-Dimethyl-5-hexenoic acid suggests a wide range of potential biological activities. Unsaturated fatty acids and their derivatives are known to play crucial roles in numerous physiological processes.[12][13]
The Impact of Isomerism on Biological Activity
The precise three-dimensional shape of a molecule is often critical for its interaction with biological targets such as enzymes and receptors. Therefore, different constitutional and stereoisomers can exhibit markedly different biological effects. For instance, the position and geometry (cis/trans) of a double bond in a fatty acid can significantly influence its metabolic fate and signaling properties.[14]
Potential Therapeutic Applications
Given the diverse roles of fatty acids in biology, the isomers of 2,2-Dimethyl-5-hexenoic acid could be explored for a variety of therapeutic applications, including:
-
Metabolic Diseases: Some fatty acid isomers are known to modulate lipid metabolism and could be investigated for the treatment of conditions like obesity and dyslipidemia.[15]
-
Inflammation and Immunology: Unsaturated fatty acids are precursors to a variety of signaling molecules that regulate inflammation.[12]
-
Oncology: Certain fatty acid isomers have been shown to possess anti-cancer properties.[14]
The synthesis and biological evaluation of novel, structurally defined isomers of 2,2-Dimethyl-5-hexenoic acid represent a promising avenue for the discovery of new therapeutic agents.[16]
References
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Doc Brown's Chemistry. (2023). selected constitutional isomers of molecular formula C7H14O2. Retrieved from [Link]
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Numerade. (2023). The proton NMR spectrum of a compound with formula C8H14O2 is.... Retrieved from [Link]
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LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
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- Manju, S. L., et al. (2011). Synthesis and biological evaluation of some novel substituted 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxamides. Journal of Chemical and Pharmaceutical Research, 3(4), 834-841.
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Bode Research Group. (2015). Key Concepts in Stereoselective Synthesis. Retrieved from [Link]
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Shimadzu. (n.d.). Determination of Fatty-acid Composition of Lipids in Human Embryonic Stem Cells Using GC-MS. Retrieved from [Link]
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PubChem. (n.d.). (5Z)-5-octenoic acid. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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- Portale, C., et al. (2011). Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. The Journal of Physical Chemistry B, 115(49), 14660-14670.
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NIST. (n.d.). 2-Octenoic acid, (E)-. Retrieved from [Link]
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ATB. (n.d.). (5E)-5-Octenoicacid. Retrieved from [Link]
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Magritek. (n.d.). Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. Retrieved from [Link]
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National Institutes of Health. (2013). High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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Methodological & Application
Protocol for the Esterification of Sterically Hindered 2,2-Dimethyl-5-hexenoic Acid
An Application Note for Researchers
Abstract
This application note provides a detailed guide for the esterification of 2,2-Dimethyl-5-hexenoic acid, a carboxylic acid characterized by significant steric hindrance at the α-carbon. Due to the gem-dimethyl substitution adjacent to the carboxyl group, traditional acid-catalyzed methods like Fischer esterification are often inefficient. We present a comprehensive analysis of suitable esterification strategies, culminating in a detailed, field-proven protocol for the Steglich esterification. This method utilizes a carbodiimide coupling agent and a nucleophilic catalyst under mild, ambient conditions, making it ideal for structurally sensitive and sterically demanding substrates. This guide is intended for researchers in organic synthesis, drug development, and materials science, offering insights into reaction mechanisms, a step-by-step workflow, purification techniques, and characterization methods.
Introduction and Strategic Considerations
2,2-Dimethyl-5-hexenoic acid is a valuable synthetic intermediate whose utility is often predicated on its conversion to various ester derivatives. However, the quaternary carbon at the C2 position presents a formidable steric barrier to nucleophilic attack at the carbonyl carbon. This structural feature necessitates a departure from classical esterification protocols.
The Challenge of Steric Hindrance
Standard acid-catalyzed esterification, such as the Fischer-Speier method, relies on the protonation of the carbonyl oxygen to enhance its electrophilicity, followed by nucleophilic attack by an alcohol.[1][2] This reaction is reversible and often requires high temperatures and a large excess of the alcohol to drive the equilibrium towards the product.[3] For hindered substrates like 2,2-Dimethyl-5-hexenoic acid, the activation energy for the tetrahedral intermediate formation is high, leading to slow reaction rates and poor yields.[4]
Comparative Analysis of Esterification Methods
To overcome this challenge, methods that activate the carboxylic acid under milder conditions are preferable.
-
Fischer Esterification: Generally unsuitable for sterically hindered acids due to the harsh conditions and low yields.[5]
-
Mitsunobu Reaction: A powerful redox-condensation reaction using triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DEAD or DIAD).[6][7] It is effective for hindered substrates but generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can complicate purification.[8]
-
Steglich Esterification: This method employs a coupling agent, typically a carbodiimide such as dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[9][10] The reaction proceeds under mild, neutral conditions at room temperature, making it highly effective for acid-sensitive and sterically demanding substrates.[11]
Given its mild conditions, high efficiency with hindered substrates, and manageable purification, the Steglich esterification is the recommended method for 2,2-Dimethyl-5-hexenoic acid.
Mechanism of the Steglich Esterification
The reaction proceeds via the activation of the carboxylic acid by the carbodiimide (DCC) to form a highly reactive O-acylisourea intermediate. The nucleophilic catalyst, DMAP, then attacks this intermediate to form a reactive N-acylpyridinium salt. This "active ester" is highly susceptible to nucleophilic attack by the alcohol, which readily displaces DMAP to form the desired ester. The DCC is consumed, forming the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[11]
Caption: Mechanism of the Steglich Esterification.
Detailed Experimental Protocol
This protocol describes the synthesis of a methyl ester as a representative example. The procedure can be adapted for other primary or secondary alcohols.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 2,2-Dimethyl-5-hexenoic acid | ≥97% | Sigma-Aldrich | The starting material. |
| Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich | Coupling agent. Handle with care (moisture sensitive, sensitizer). |
| 4-(Dimethylamino)pyridine (DMAP) | ≥99% | Sigma-Aldrich | Catalyst. Highly toxic. |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich | The alcohol nucleophile. Must be dry. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Reaction solvent. Must be dry. |
| Diethyl Ether (Et₂O) | ACS Grade | Fisher Scientific | For workup and purification. |
| Hexanes | ACS Grade | Fisher Scientific | For workup and purification. |
| Saturated aq. NaHCO₃ | - | - | For aqueous wash. |
| Brine | - | - | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | - | For column chromatography. |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
Reaction Parameters:
| Component | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| 2,2-Dimethyl-5-hexenoic acid | 142.20 | 5.0 | 1.0 | 711 mg |
| Methanol (MeOH) | 32.04 | 7.5 | 1.5 | 303 µL |
| DCC | 206.33 | 6.0 | 1.2 | 1.24 g |
| DMAP | 122.17 | 0.5 | 0.1 | 61 mg |
| Anhydrous DCM | - | - | - | 25 mL |
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2,2-Dimethyl-5-hexenoic acid (711 mg, 5.0 mmol). Dissolve the acid in anhydrous dichloromethane (15 mL).
-
Reagent Addition: Add methanol (303 µL, 7.5 mmol) and DMAP (61 mg, 0.5 mmol) to the solution. Stir for 2 minutes.
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
DCC Addition: In a separate vial, dissolve DCC (1.24 g, 6.0 mmol) in anhydrous dichloromethane (10 mL). Add this solution dropwise to the cooled reaction mixture over 10 minutes using a syringe or dropping funnel. A white precipitate (DCU) will begin to form almost immediately.[9]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 10:1 Hexanes:Ethyl Acetate). The reaction is complete when the starting carboxylic acid spot is no longer visible.
-
Workup - Filtration: Once the reaction is complete, cool the mixture again to 0 °C for 30 minutes to maximize the precipitation of DCU. Filter the mixture through a pad of Celite or a sintered glass funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold dichloromethane.
-
Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (2 x 20 mL, to remove residual DMAP), saturated aqueous NaHCO₃ solution (2 x 20 mL, to remove any remaining acid), and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing to 5% ethyl acetate) to yield the pure methyl 2,2-dimethyl-5-hexenoate.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: Expect to see the disappearance of the broad carboxylic acid proton (δ ~10-12 ppm). Key new signals will include a singlet for the methyl ester protons (-OCH₃) around δ 3.6-3.7 ppm. The signals for the rest of the carbon skeleton, including the vinyl protons (δ ~4.9-5.8 ppm), should remain.
-
¹³C NMR: The carbonyl carbon signal will shift slightly from the carboxylic acid (δ ~180-185 ppm) to the ester range (δ ~175-178 ppm). A new signal for the ester methoxy carbon will appear around δ 51-52 ppm.
-
FT-IR Spectroscopy: The most telling change is the disappearance of the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹) and the appearance of C-O stretches for the ester (1000-1300 cm⁻¹). The C=O stretch will shift from ~1710 cm⁻¹ (for the acid) to ~1735 cm⁻¹ (for the ester).
-
Mass Spectrometry: Analysis by GC-MS or ESI-MS should confirm the expected molecular weight of the product ester (for the methyl ester: C₉H₁₆O₂, M.W. = 156.22 g/mol ).
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Wet reagents/solvent.- Inactive DCC. | - Use freshly opened anhydrous solvents and reagents.- Purchase new DCC; store it under inert gas. |
| Incomplete Reaction | - Insufficient reaction time.- Steric hindrance is too great for the chosen alcohol. | - Allow the reaction to run longer (up to 48h).- For very hindered alcohols, consider alternative methods like forming the acid chloride first.[12] |
| Side Product Formation | - Rearrangement of the O-acylisourea to a stable N-acylurea. | - Ensure DMAP is present in catalytic amounts. DMAP intercepts the intermediate, preventing this side reaction.[11] |
| Difficult Purification | - DCU byproduct not fully removed.- Co-elution of product with residual DCC. | - Ensure complete precipitation of DCU by cooling before filtration.- During the workup, wash with dilute acid to hydrolyze any remaining DCC. |
References
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But, T. Y. S., & Toy, P. H. (2006). Organocatalytic Mitsunobu Reactions. Journal of the American Chemical Society, 128(30), 9636–9637. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from organic-chemistry.org. Available at: [Link]
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Nacsa, E., & T. W. (2017). Direct organocatalytic esterification of carboxylic acids and alcohols by redox neutral sulfur(iv) catalysis via intramolecularl. Royal Society of Chemistry. Available at: [Link]
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J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from jks-usa.com. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from organic-chemistry.org. Available at: [Link]
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University of Toronto. (n.d.). Experiment 10: Fischer Esterification. Retrieved from chem.utoronto.ca. Available at: [Link]
-
Chemistry Steps. (n.d.). Mitsunobu Reaction. Retrieved from chemistrysteps.com. Available at: [Link]
-
Magyar, J., & W. M. (1998). The Mitsunobu Inversion Reaction of Sterically Hindered 17-Hydroxy Steroids. Steroids, 63(1), 23-27. Available at: [Link]
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Lundberg, H., Tinnis, F., & Adolfsson, H. (2012). Direct amide coupling of non-activated carboxylic acids and amines catalysed by zirconium(IV) chloride. Chemistry–A European Journal, 18(13), 3822-3826. Available at: [Link]
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Wikipedia. (n.d.). Steglich esterification. Retrieved from en.wikipedia.org. Available at: [Link]
- Lemaire, M., & P. D. (2011). Method for carboxylic acid esterification. Google Patents.
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Bibi, S., & A. K. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6241. Available at: [Link]
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OpenStax. (2023). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Available at: [Link]
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SynArchive. (n.d.). Steglich Esterification. Retrieved from synarchive.com. Available at: [Link]
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Ren, J.-W., Tong, M.-N., Zhao, Y.-F., & Ni, F. (2021). Triphenylphosphine oxide catalyzes amidation and esterification for an efficient synthesis of dipeptides, amides, and esters. Organic Letters, 23(19), 7497-7502. Available at: [Link]
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from masterorganicchemistry.com. Available at: [Link]
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Sultana, A., et al. (2015). Unprecedented Reductive Esterification of Carboxylic Acids under Hydrogen by Reusable Heterogeneous Platinum Catalysts. Advanced Synthesis & Catalysis. Available at: [Link]
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Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from en.wikipedia.org. Available at: [Link]
-
Antonijević, M., & D. P. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. Catalysts, 8(9), 354. Available at: [Link]
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Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from chemguide.co.uk. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from organic-chemistry.org. Available at: [Link]
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LibreTexts Chemistry. (2023). Fischer Esterification. Retrieved from chem.libretexts.org. Available at: [Link]
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ResearchGate. (2016). How to purify esterification product?. Retrieved from researchgate.net. Available at: [Link]
-
da Silva, F. de C., et al. (2014). A New, Simple and Efficient Method of Steglich Esterification of Juglone with Long-Chain Fatty Acids. Journal of the Brazilian Chemical Society. Available at: [Link]
-
ResearchGate. (2016). How to purify esterification product?. Retrieved from researchgate.net. Available at: [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-5-hexenoic acid. Retrieved from pubchem.ncbi.nlm.nih.gov. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2,2,5-Trimethyl-4-hexenoic Acid Methyl Ester. Retrieved from prepchem.com. Available at: [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from operachem.com. Available at: [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from masterorganicchemistry.com. Available at: [Link]
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-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. YouTube. Available at: [Link]
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-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from organic-chemistry.org. Available at: [Link]
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Application Notes and Protocols: 2,2-Dimethyl-5-hexenoic Acid in Materials Science
For correspondence:
Abstract
This document provides a comprehensive technical guide for researchers, materials scientists, and professionals in drug development on the synthesis and utilization of 2,2-Dimethyl-5-hexenoic acid. This unique monomer, characterized by a sterically hindered carboxylic acid functionality and a terminal vinyl group, offers significant potential for the creation of advanced functional polymers and for the modification of material surfaces. We present detailed, field-proven protocols for its synthesis, subsequent polymerization via Atom Transfer Radical Polymerization (ATRP), and its application in forming self-assembled monolayers (SAMs) on metal oxide substrates. The causality behind experimental choices is elucidated to empower researchers to adapt and innovate upon these foundational methods.
Introduction: The Strategic Value of 2,2-Dimethyl-5-hexenoic Acid
In the pursuit of novel materials with precisely tailored properties, the design of the monomeric building blocks is of paramount importance. 2,2-Dimethyl-5-hexenoic acid is a bifunctional monomer that presents a compelling combination of a sterically encumbered carboxylic acid and a polymerizable vinyl group. This distinct architecture imparts unique characteristics to the resulting materials.
The gem-dimethyl substitution alpha to the carboxyl group provides steric hindrance, which can influence polymerization kinetics and enhance the thermal stability of the resulting polymers. The carboxylic acid moiety serves as a versatile functional handle for secondary modifications, imparting hydrophilicity, and acting as an effective anchor group for grafting onto metal oxide surfaces. The terminal double bond is amenable to various polymerization techniques, particularly controlled radical polymerization methods that are tolerant of acidic functionalities.
This guide will detail the synthesis of this monomer and explore two primary applications in materials science: as a monomer for the synthesis of functional polymers and as a surface modifying agent.
Synthesis of 2,2-Dimethyl-5-hexenoic Acid
The synthesis of 2,2-Dimethyl-5-hexenoic acid can be achieved through the alkylation of an isobutyric acid ester enolate with an appropriate allyl halide, followed by hydrolysis of the ester. This method is advantageous due to the ready availability of the starting materials and the generally high yields of α-alkylation of esters. A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 2,2-Dimethyl-5-hexenoic acid.
Detailed Experimental Protocol
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| Methyl Isobutyrate | C₅H₁₀O₂ | 102.13 | ≥99% | Sigma-Aldrich |
| Lithium Diisopropylamide | C₆H₁₄LiN | 107.12 | 2.0 M in THF/heptane/ethylbenzene | Sigma-Aldrich |
| Allyl Bromide | C₃H₅Br | 120.98 | 99% | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | ≥98% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% in H₂O | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Anhydrous | Sigma-Aldrich |
Protocol:
Step 1: Synthesis of Methyl 2,2-Dimethyl-5-hexenoate
-
To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 200 mL of anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add 55 mL of Lithium Diisopropylamide (2.0 M solution in THF/heptane/ethylbenzene, 110 mmol) to the cooled THF.
-
In a separate flask, prepare a solution of 10.2 g of methyl isobutyrate (100 mmol) in 50 mL of anhydrous THF.
-
Add the methyl isobutyrate solution dropwise to the LDA solution over 30 minutes, ensuring the temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add 13.3 g of allyl bromide (110 mmol) dropwise to the enolate solution, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 100 mL of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain methyl 2,2-dimethyl-5-hexenoate as a colorless liquid.
Step 2: Hydrolysis to 2,2-Dimethyl-5-hexenoic Acid
-
In a 250 mL round-bottom flask, dissolve the purified methyl 2,2-dimethyl-5-hexenoate (e.g., 14.2 g, 91 mmol) in 100 mL of methanol.
-
Add a solution of 5.5 g of sodium hydroxide (137.5 mmol) in 50 mL of water.
-
Heat the mixture to reflux and stir for 4 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.
-
Extract the product with diethyl ether (3 x 100 mL).
-
Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield 2,2-dimethyl-5-hexenoic acid as a colorless to pale yellow oil.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.
Application in Polymer Synthesis: Controlled Radical Polymerization
The presence of the vinyl group allows 2,2-dimethyl-5-hexenoic acid to be polymerized into functional polymers. Atom Transfer Radical Polymerization (ATRP) is a particularly suitable method as it is tolerant to the carboxylic acid functionality and allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions.[1]
Rationale for Using Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species, catalyzed by a transition metal complex.[2] This equilibrium minimizes termination reactions, leading to polymers with well-defined architectures. The choice of catalyst, initiator, and solvent is crucial for a successful polymerization of functional monomers.
Protocol for ATRP of 2,2-Dimethyl-5-hexenoic Acid
Materials:
| Component | Abbreviation | Formula | Molar Mass ( g/mol ) | Supplier |
| 2,2-Dimethyl-5-hexenoic acid | DMHA | C₈H₁₄O₂ | 142.20 | Synthesized |
| Ethyl α-bromoisobutyrate | EBiB | C₆H₁₁BrO₂ | 195.05 | Sigma-Aldrich |
| Copper(I) Bromide | CuBr | CuBr | 143.45 | Sigma-Aldrich |
| N,N,N',N'',N''-Pentamethyldiethylenetriamine | PMDETA | C₉H₂₃N₃ | 173.30 | Sigma-Aldrich |
| Anisole | - | C₇H₈O | 108.14 | Anhydrous, Sigma-Aldrich |
Protocol:
-
In a Schlenk flask, add CuBr (14.3 mg, 0.1 mmol).
-
Add a magnetic stir bar.
-
Seal the flask with a rubber septum, and perform three cycles of vacuum/nitrogen backfill to remove oxygen.
-
In a separate, dry flask, prepare a solution of 2,2-dimethyl-5-hexenoic acid (1.42 g, 10 mmol), ethyl α-bromoisobutyrate (19.5 mg, 0.1 mmol), and PMDETA (17.3 mg, 0.1 mmol) in 5 mL of anhydrous anisole.
-
Deoxygenate this monomer/initiator/ligand solution by bubbling with nitrogen for 30 minutes.
-
Using a nitrogen-purged syringe, transfer the deoxygenated solution to the Schlenk flask containing the CuBr catalyst.
-
Place the sealed flask in a preheated oil bath at 90 °C and stir.
-
Monitor the polymerization progress by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR and the molecular weight evolution by Gel Permeation Chromatography (GPC).
-
After the desired conversion is reached (e.g., 4-6 hours), quench the polymerization by cooling the flask in an ice bath and exposing the reaction mixture to air.
-
Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer by adding the filtered solution dropwise into a large volume of cold hexane.
-
Collect the polymer by filtration and dry it under vacuum at 40 °C overnight.
Caption: Workflow for the ATRP of 2,2-Dimethyl-5-hexenoic acid.
Application in Surface Modification: Self-Assembled Monolayers
The carboxylic acid group of 2,2-dimethyl-5-hexenoic acid can act as a robust anchoring group for the modification of metal oxide surfaces, such as titania (TiO₂), alumina (Al₂O₃), and zirconia (ZrO₂). This allows for the formation of self-assembled monolayers (SAMs), which are highly ordered molecular layers that can alter the surface properties of a material. The terminal vinyl groups of the SAM can then be used for further surface-initiated polymerization or other "click" chemistry reactions. Carboxylic acids are a promising class of organic compounds for forming monolayers, especially where traditional alkanethiols may have limitations.[3]
Principle of SAM Formation with Carboxylic Acids
The formation of SAMs from carboxylic acids on metal oxide surfaces is driven by the acid-base reaction between the carboxylic acid and the hydroxylated metal oxide surface. This results in the formation of a surface carboxylate salt, which anchors the molecule to the substrate. The alkyl chains of the molecules then self-organize through van der Waals interactions to form a densely packed monolayer.[4]
Protocol for SAM Formation on a Titanium Dioxide Surface
Materials:
| Material | Description | Supplier |
| Titanium Dioxide Substrate | e.g., a silicon wafer with a 50 nm thermally evaporated TiO₂ layer | University Wafer |
| 2,2-Dimethyl-5-hexenoic acid | Synthesized | - |
| Ethanol | 200 proof, anhydrous | Sigma-Aldrich |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich |
Protocol:
-
Substrate Cleaning:
-
Clean the TiO₂ substrate by sonicating in a sequence of acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate with a stream of nitrogen.
-
Treat the substrate with a UV-Ozone cleaner for 20 minutes to remove any remaining organic contaminants and to generate a hydroxylated surface.
-
-
SAM Deposition:
-
Prepare a 1 mM solution of 2,2-dimethyl-5-hexenoic acid in anhydrous toluene.
-
Immerse the cleaned and dried TiO₂ substrate in this solution in a sealed container under a nitrogen atmosphere.
-
Allow the self-assembly process to proceed for 24 hours at room temperature.
-
-
Post-Deposition Cleaning:
-
Remove the substrate from the solution and rinse thoroughly with fresh toluene to remove any physisorbed molecules.
-
Further rinse with ethanol and dry with a stream of nitrogen.
-
-
Characterization:
-
The formation of the SAM can be confirmed by various surface-sensitive techniques:
-
Contact Angle Goniometry: An increase in the water contact angle indicates the formation of a hydrophobic monolayer.
-
X-ray Photoelectron Spectroscopy (XPS): The appearance of the C 1s signal and changes in the O 1s and Ti 2p spectra confirm the presence of the organic layer.
-
Atomic Force Microscopy (AFM): To assess the surface morphology and smoothness of the monolayer.
-
-
Caption: Workflow for the formation of a 2,2-Dimethyl-5-hexenoic acid SAM.
Conclusion and Future Outlook
2,2-Dimethyl-5-hexenoic acid represents a versatile and promising monomer for the development of advanced materials. The protocols detailed herein provide a solid foundation for its synthesis and application in both polymer chemistry and surface science. The unique combination of a sterically hindered carboxylic acid and a polymerizable vinyl group opens up avenues for creating materials with enhanced thermal stability, tunable functionality, and tailored surface properties. Future work could explore the copolymerization of this monomer with other functional monomers to create sophisticated polymer architectures, as well as the use of the vinyl-terminated SAMs as platforms for surface-initiated polymerizations to create polymer brushes with novel properties.
References
-
Jadhav, S. A. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Central European Journal of Chemistry, 9(3), 369-378. [Link]
-
Matyjaszewski, K., & Xia, J. (2001). Atom Transfer Radical Polymerization. Chemical Reviews, 101(9), 2921-2990. [Link]
-
YouTube. (2025, August 4). What Is Atom Transfer Radical Polymerization (ATRP)? Chemistry For Everyone. [Link]
-
Jadhav, S. A. (2011). Self-assembled monolayers (SAMs) of carboxylic acids: an overview. Semantic Scholar. [Link]
Sources
Application Notes and Protocols for 2,2-Dimethyl-5-hexenoic Acid: A Guide for Researchers
These application notes provide a comprehensive guide for the safe and effective handling and storage of 2,2-Dimethyl-5-hexenoic acid (CAS No. 58203-68-2). This document is intended for researchers, scientists, and professionals in drug development and other scientific fields. The protocols outlined below are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction: Understanding the Compound
2,2-Dimethyl-5-hexenoic acid is an unsaturated carboxylic acid with a molecular formula of C8H14O2 and a molecular weight of 142.20 g/mol .[1] Its structure, featuring a terminal double bond and a carboxylic acid moiety, dictates its chemical reactivity and informs the necessary handling and storage procedures. The presence of the double bond makes the compound susceptible to oxidation and polymerization, while the carboxylic acid group imparts corrosive properties.[2]
These notes will detail the essential procedures for handling this potentially air-sensitive and corrosive liquid, ensuring experimental reproducibility and personnel safety.
Health and Safety Precautions
General Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.[4]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid inhalation of vapors or mists.[4]
-
Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.[3][4]
-
Do not eat, drink, or smoke in the laboratory.
Core Handling Protocols
Due to its unsaturation, 2,2-Dimethyl-5-hexenoic acid may be sensitive to air and moisture, which can lead to degradation and affect experimental outcomes. Therefore, employing air-sensitive handling techniques is a critical precautionary measure.
Inert Atmosphere Operations
To prevent oxidation and polymerization, it is recommended to handle 2,2-Dimethyl-5-hexenoic acid under an inert atmosphere of nitrogen or argon.[5]
Protocol for Transferring the Reagent:
This protocol utilizes standard syringe techniques for transferring the liquid reagent while maintaining an inert atmosphere.[6][7]
Materials:
-
Bottle of 2,2-Dimethyl-5-hexenoic acid with a septum-sealed cap (e.g., AcroSeal or Sure/Seal packaging)[5][6]
-
Source of dry, inert gas (nitrogen or argon) with a regulator
-
Reaction vessel equipped with a septum
-
Bubbler filled with mineral oil[6]
Step-by-Step Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried by oven-heating (e.g., 125°C overnight) and cooled under a stream of inert gas.[6][7]
-
System Purge: Assemble the reaction glassware and purge with inert gas. The gas outlet should be connected to a bubbler to monitor the gas flow and prevent over-pressurization.[6]
-
Syringe Preparation: Dry the syringe and needle in an oven and cool under a stream of inert gas, or flush the assembled syringe multiple times with the inert gas.[6][7][8]
-
Reagent Transfer: a. Puncture the septum of the reagent bottle with the needle of the inert gas line to introduce a slight positive pressure. b. Puncture the septum with the needle of the prepared syringe. c. Withdraw the desired volume of 2,2-Dimethyl-5-hexenoic acid. The positive pressure in the bottle will help fill the syringe. Avoid pulling the plunger back, as this can create gas bubbles and leaks.[7] d. To remove any gas bubbles from the syringe, carefully invert it and push the bubbles out. e. Transfer the reagent to the reaction vessel by puncturing its septum with the syringe needle.
-
Post-Transfer: a. Remove the syringe from the reaction vessel. b. Immediately clean the syringe and needle to prevent clogging and degradation of the reagent.[8]
Workflow for Inert Atmosphere Transfer
Caption: Workflow for transferring air-sensitive 2,2-Dimethyl-5-hexenoic acid.
Storage Procedures
Proper storage is crucial to maintain the stability and purity of 2,2-Dimethyl-5-hexenoic acid.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place.[4] Refrigeration may be appropriate, but consult the supplier's recommendations if available.
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent degradation.[5]
-
Container: Keep the container tightly closed.[4] If the original container has been opened, it is advisable to flush the headspace with an inert gas before re-sealing.
-
Location: Store in a designated corrosives cabinet, away from incompatible materials such as strong oxidizing agents and bases.[4][9] Avoid storing in metal cabinets which can corrode.[9]
Waste Disposal
Dispose of unused 2,2-Dimethyl-5-hexenoic acid and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[3][10]
Summary of Key Properties
| Property | Value | Source |
| Molecular Formula | C8H14O2 | [1] |
| Molecular Weight | 142.20 g/mol | [1] |
| CAS Number | 58203-68-2 | [1] |
Conclusion
The protocols and guidelines presented in these application notes are based on the chemical properties inherent to unsaturated carboxylic acids and best practices for handling air-sensitive reagents. Adherence to these procedures will help ensure the integrity of 2,2-Dimethyl-5-hexenoic acid for research applications and maintain a safe laboratory environment.
Logical Relationship of Safety and Handling Procedures
Caption: Relationship between chemical properties, hazards, and procedures.
References
-
Wipf Group, University of Pittsburgh. (2014-02-22). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
PubChem. 2,2-Dimethyl-5-hexenoic acid. [Link]
-
PubChem. 2-Methyl-5-hexenoic acid. [Link]
-
Advanced Biotech. (2025-01-29). Safety Data Sheet. [Link]
-
Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. [Link]
-
NIST. 2,5-dimethylhexanoic acid. [Link]
-
LibreTexts Chemistry. (2021-07-31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. [Link]
-
Cheméo. Chemical Properties of 5-Hexenoic acid (CAS 1577-22-6). [Link]
-
The Good Scents Company. 2-hexenoic acid. [Link]
- Google Patents. (US9181170B2).
-
Crash Course. (2021-06-23). Carboxylic Acids: Crash Course Organic Chemistry #30. [Link]
-
Hugging Face Datasets. camel-ai/chemistry. [Link]
-
The Good Scents Company. (E)-2-hexenoic acid. [Link]
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Troubleshooting & Optimization
Technical Support Center: Mitigating Polymerization of 2,2-Dimethyl-5-hexenoic Acid
Welcome to the technical support center for 2,2-Dimethyl-5-hexenoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the safe storage and handling of this compound, with a specific focus on preventing unwanted polymerization.
I. Understanding the Challenge: The Reactivity of 2,2-Dimethyl-5-hexenoic Acid
2,2-Dimethyl-5-hexenoic acid is a valuable building block in organic synthesis. However, its terminal alkene functionality makes it susceptible to polymerization, particularly through a free-radical mechanism.[1] This process can be initiated by heat, light (UV radiation), or the presence of radical-generating impurities. Uncontrolled polymerization can lead to a loss of valuable material, changes in physical properties (e.g., increased viscosity), and in a worst-case scenario, a runaway exothermic reaction.
The following diagram illustrates the basic steps of free-radical polymerization:
Caption: A simplified overview of the three key stages of free-radical polymerization.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the storage and handling of 2,2-Dimethyl-5-hexenoic acid.
Q1: What are the ideal storage conditions for 2,2-Dimethyl-5-hexenoic acid?
A1: To minimize the risk of polymerization, 2,2-Dimethyl-5-hexenoic acid should be stored in a cool, dark, and well-ventilated area.[2][3] The recommended storage temperature is typically between 2-8°C. It is crucial to protect the compound from light, especially UV radiation, and heat sources.[2][4] The container should be tightly sealed to prevent exposure to air and moisture.[2][5]
Q2: Should I use an inhibitor? If so, which one and at what concentration?
A2: Yes, the use of a polymerization inhibitor is highly recommended for the long-term storage of 2,2-Dimethyl-5-hexenoic acid.[6][] Phenolic inhibitors, such as 4-methoxyphenol (MEHQ), are commonly used for unsaturated acids.[8] A typical concentration range for MEHQ is 100-500 ppm. It's important to note that many phenolic inhibitors require the presence of a small amount of dissolved oxygen to be effective.[8] Therefore, storing the inhibited monomer under an inert atmosphere like pure nitrogen can render these inhibitors ineffective.
Q3: How can I tell if my 2,2-Dimethyl-5-hexenoic acid has started to polymerize?
A3: The most common signs of polymerization are an increase in viscosity, the formation of a gel, or the presence of solid precipitates. You may also observe a change in the material's appearance, such as cloudiness. If you suspect polymerization, it is crucial to handle the material with caution as the process can be exothermic.
Q4: What materials are compatible for storing 2,2-Dimethyl-5-hexenoic acid?
A4: Amber glass bottles with tightly sealed caps are a good choice for laboratory-scale storage as they protect the compound from light. For larger quantities, stainless steel or other compatible plastic containers may be suitable. Avoid storing carboxylic acids in metal cabinets that can corrode.[9] It is always best to consult the manufacturer's safety data sheet (SDS) for specific material compatibility information.
III. Troubleshooting Guide
This section provides a structured approach to identifying and addressing potential polymerization issues.
Caption: A logical workflow for troubleshooting suspected polymerization.
Issue 1: Increased Viscosity of the Stored Acid
-
Potential Cause: Onset of polymerization, leading to the formation of oligomers or low molecular weight polymers.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the material for any signs of cloudiness or gel formation.
-
Analytical Confirmation: If possible, confirm the presence of polymers using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Gel Permeation Chromatography (GPC).[10] In an NMR spectrum, the appearance of broad peaks in addition to the sharp signals of the monomer can indicate polymer formation.
-
Review Storage History: Check the storage temperature logs and confirm that the material has been protected from light.
-
Inhibitor Check: If an inhibitor was added, verify its concentration. Inhibitors can be consumed over time, especially under suboptimal storage conditions.
-
Issue 2: Formation of Solid Precipitate or Gel
-
Potential Cause: Advanced polymerization, resulting in higher molecular weight, insoluble polymers.
-
Troubleshooting Steps:
-
Safety First: Do not attempt to heat or dissolve the precipitate, as this could accelerate the polymerization reaction.
-
Isolate the Container: Segregate the affected container from other chemicals.
-
Consult Safety Professionals: Contact your institution's environmental health and safety (EHS) office for guidance on the safe handling and disposal of the polymerized material.
-
Investigate the Root Cause: Thoroughly review the storage conditions, handling procedures, and the age of the material to identify the likely cause of polymerization.
-
IV. Best Practices and Experimental Protocols
Proactive measures are the most effective way to prevent the polymerization of 2,2-Dimethyl-5-hexenoic acid.
Recommended Storage Protocol
-
Receiving the Material: Upon receipt, date the container.[5] If not already inhibited, add a suitable inhibitor like MEHQ to a concentration of 100-500 ppm.
-
Container Selection: Store in an amber glass bottle with a tightly sealed, non-metallic cap. For larger quantities, use a container specified as compatible by the manufacturer.
-
Storage Environment: Place the container in a refrigerator or cold room maintained at 2-8°C. Ensure the storage location is dark.
-
Inventory Management: Use a "first-in, first-out" system to ensure older stock is used first.[5]
-
Regular Inspection: Visually inspect the material monthly for any changes in appearance or viscosity.
Protocol for Monitoring Polymer Formation by ¹H NMR Spectroscopy
This protocol provides a method to qualitatively assess the presence of polymer in a sample of 2,2-Dimethyl-5-hexenoic acid.
-
Sample Preparation:
-
Carefully extract a small aliquot (approximately 5-10 mg) of the 2,2-Dimethyl-5-hexenoic acid.
-
Dissolve the aliquot in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
-
Data Analysis:
-
Monomer Signals: Identify the sharp, well-defined peaks corresponding to the protons of the 2,2-Dimethyl-5-hexenoic acid monomer. Key signals include the vinyl protons of the terminal alkene.
-
Polymer Signals: Look for the appearance of broad, less-defined signals, particularly in the aliphatic region of the spectrum. The disappearance or significant reduction in the intensity of the vinyl proton signals relative to the other signals is a strong indicator of polymerization.
-
| Parameter | Recommended Setting |
| Storage Temperature | 2-8°C |
| Light Conditions | Dark (Amber bottle) |
| Inhibitor (MEHQ) | 100-500 ppm |
| Atmosphere | Headspace of air (for phenolic inhibitors) |
| Container | Amber glass, tightly sealed |
Table 1: Summary of Recommended Storage Conditions
V. References
-
The Good Scents Company. (n.d.). 2-hexenoic acid, 1191-04-4. Retrieved from [Link]
-
Liu, P., Liu, X., Saburi, T., Kubota, S., Huang, P., & Wada, Y. (2020). Thermal Stability Evaluation of Resin Acids and Rosin Modified Resins. ACS Omega, 5(45), 29102–29109. [Link]
-
Goebel, C. W. (1949). U.S. Patent No. 2,482,761. Washington, DC: U.S. Patent and Trademark Office.
-
Plastics Europe. (n.d.). Styrene Monomer: Safe Handling Guide. Retrieved from [Link]
-
Al-Hajji, M. K., & Al-Luhybi, A. S. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(2), 433. [Link]
-
Mat-Tek. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10582886, 2,2-Dimethyl-5-hexenoic acid. Retrieved from [Link]
-
Towson University. (n.d.). Recommended Procedures for the Safe Storage of Chemicals in Laboratories. Retrieved from [Link]
-
Separation Science. (2025). Polymer Analysis: Essential Techniques and Strategies for Modern Laboratories. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 10.3 Reaction mechanisms of ALKENES - Free radical polymerisation of alkenes. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]
-
ResearchGate. (n.d.). Cationic polymerization of 2,5-dimethyl-l,5-hexadiene. Retrieved from [Link]
-
Barnes, J. M., & D'Angelo, P. F. (2002). U.S. Patent No. 6,447,649 B1. Washington, DC: U.S. Patent and Trademark Office.
-
Royal Society of Chemistry. (2023). Recent advances in synthesis of polymers based on palm oil and its fatty acids. Retrieved from [Link]
-
The Chemistry Blog. (2024). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
Technology Networks. (2024). Exploring the Techniques Used in Polymer Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Polymers and Copolymers from Fatty Acid-based Monomers. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). free radical mechanism steps for polymerisation of ethene to poly(ethene) polythene reagents reaction conditions organic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Stability of Hexamethyldisiloxane (MM) for High-Temperature Organic Rankine Cycle (ORC). Retrieved from [Link]
-
Scribd. (n.d.). Styrene Monomer: Storage & Handling Safety Guide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 5-Hexenoic acid (CAS 1577-22-6). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A poly(polyoxometalate)-b-poly(hexanoic acid) block copolymer: synthesis, self-assembled micelles and catalytic activity. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Impurity contribution to ultraviolet absorption of saturated fatty acids. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 8.10: Radical Additions to Alkenes - Chain-Growth Polymers. Retrieved from [Link]
-
MDPI. (2022). Effect of Fatty Acid Polyunsaturation on Synthesis and Properties of Emulsion Polymers Based on Plant Oil-Based Acrylic Monomers. Retrieved from [Link]
-
Byju's. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved from [Link]
-
University of Waterloo. (2023). CHEMICAL STORAGE FACT SHEET. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Do Polymerization Inhibitors Work?. Retrieved from [Link]
-
Italian Association of Chemical Engineering. (n.d.). A Study of the Influential Factors Regarding the Thermal Stability of Polymeric Materials. Retrieved from [Link]
-
Learning Science. (2020). Free radical polymerisation and its mechanism. Retrieved from [Link]
-
CHIMIA. (n.d.). Radicals and Polymers. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10701854, 2-Methyl-5-hexenoic acid. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 5-hexenoic acid. Retrieved from [Link]
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"catalyst selection for optimizing 2,2-Dimethyl-5-hexenoic acid synthesis"
Topic: Catalyst Selection for Optimizing 2,2-Dimethyl-5-hexenoic Acid Synthesis Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide addresses the catalytic challenges in synthesizing 2,2-Dimethyl-5-hexenoic acid (CAS: 58203-68-2). While stoichiometric methods (e.g., LDA-mediated alkylation) exist, industrial and scalable laboratory protocols increasingly rely on Phase Transfer Catalysis (PTC) for the construction of the quaternary carbon center, followed by Chemoselective Catalytic Oxidation .
This technical dossier focuses on the two critical catalytic decision points:
-
PTC Selection for the alkylation of isobutyraldehyde.
-
Oxidation Catalyst Selection to convert the intermediate aldehyde to the acid without compromising the terminal alkene.
Module 1: Phase Transfer Catalyst (PTC) Selection for Alkylation
The Challenge: Constructing the sterically hindered quaternary carbon via the alkylation of isobutyraldehyde with allyl chloride requires overcoming the kinetic barrier at the liquid-liquid interface.
Workflow Diagram: PTC Alkylation
Caption: Interfacial mechanism of PTC alkylation showing the shuttle effect of the quaternary ammonium salt.
Troubleshooting Guide: Alkylation Efficiency
| Symptom | Probable Cause | Technical Solution |
| Low Conversion (<50%) | Poisoning/Hydration: The catalyst is highly hydrated, reducing its lipophilicity and ability to shuttle the enolate. | Switch Catalyst: Move from TBAB (Tetrabutylammonium bromide) to Aliquat 336 (Methyltrioctylammonium chloride). The longer alkyl chains increase lipophilicity, stabilizing the ion pair in the organic phase [1]. |
| Slow Reaction Rate | Interfacial Area Limitation: Stirring speed is insufficient to create the necessary emulsion. | Mechanical Adjustment: Increase agitation to >800 RPM. PTC reactions are mass-transfer limited. Ensure the reactor has baffles if scaling up. |
| Product Hydrolysis | Base Concentration too High: While 50% NaOH is standard, prolonged exposure can degrade the aldehyde. | Protocol Adjustment: Lower temperature to 0-5°C during addition. Once addition is complete, warm to RT but monitor strictly by GC-MS. |
| Emulsion Lock | Surfactant Effect: The catalyst is acting as a surfactant, preventing phase separation during workup. | Workup Modification: Do not just add water. Acidify slightly (pH 4-5) to protonate any residual enolates, then add brine. Use Centrifugation if available. |
Expert Insight: For this specific gem-dimethyl synthesis, Tetrabutylammonium Hydrogen Sulfate (TBAHS) is often superior to halides because the hydrogen sulfate anion is very hydrophilic and does not compete with the enolate for the cation, driving the equilibrium toward the active organic-phase ion pair [2].
Module 2: Chemoselective Oxidation Catalyst Selection
The Challenge: Converting the aldehyde (2,2-dimethyl-5-hexenal) to the carboxylic acid without oxidizing or isomerizing the terminal double bond. Common oxidants like KMnO4 or Jones Reagent are forbidden due to oxidative cleavage of the alkene.
Catalyst Comparison Matrix
| Catalyst System | Chemoselectivity (Alkene Survival) | Scalability | Recommendation |
| TEMPO / NaOCl (Bleach) | High. Operates at 0°C. Does not touch unactivated alkenes. | Excellent. Cheap reagents, water-based. | Primary Choice. Requires pH control (buffer). |
| Pinnick Oxidation (NaClO2) | Very High. The "Gold Standard" for sensitive substrates. | Moderate. Produces chlorite waste; requires scavenger (2-methyl-2-butene). | Secondary Choice. Use if TEMPO fails or for small-scale high-purity needs. |
| Jones Reagent (CrO3) | Low. Risk of acid-catalyzed isomerization or hydration of alkene. | Low. Toxic Chromium waste. | Avoid. |
| Silver Oxide (Ag2O) | High. Very mild. | Low. Too expensive for scale-up. | Niche. Only for mg-scale. |
Detailed Protocol: TEMPO-Catalyzed Oxidation
Why this works: The oxoammonium species generated in situ oxidizes the aldehyde faster than it reacts with the alkene. The steric bulk of the gem-dimethyl group actually protects the alpha-position from side reactions, but the terminal alkene remains exposed.
Step-by-Step:
-
Dissolution: Dissolve 2,2-dimethyl-5-hexenal (1.0 equiv) in Acetonitrile/Phosphate Buffer (1:1, pH 6.8).
-
Catalyst Loading: Add TEMPO (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (0.07 equiv).
-
Co-Oxidant Addition: Simultaneously add NaClO2 (Sodium Chlorite) (2.0 equiv) and dilute bleach (NaOCl, catalytic starter) dropwise while maintaining temperature at 35°C.
-
Critical Control: Do not let the temperature spike. Exotherms can lead to chlorinated side products on the alkene.
-
-
Quench: Pour into ice-cold Na2S2O3 (Thiosulfate) solution to destroy excess oxidant immediately.
Workflow Diagram: Chemoselective Oxidation
Caption: TEMPO cycle illustrating the selective oxidation of the carbonyl group over the alkene.
FAQ: Troubleshooting & Optimization
Q1: I am seeing significant "O-alkylation" products during the first step. How do I fix this? A: With isobutyraldehyde, O-alkylation (forming the enol ether) is rare compared to ketones, but it can happen.
-
Fix: Switch the solvent to a non-polar one like Toluene or Hexane . Polar aprotic solvents (DMF, DMSO) encourage O-alkylation by leaving the oxygen anion "naked." In non-polar solvents, the ion pair (Q+ Enolate-) is tight, and the Carbon atom, being softer, attacks the soft electrophile (Allyl Chloride) preferentially [3].
Q2: My final acid product has a lower boiling point than expected and smells "fruity." A: You likely formed the Allyl Ester via a side reaction or during workup.
-
Cause: If you used allyl bromide in excess and did not quench it before the oxidation step, or if the acid product reacted with residual allyl alcohol.
-
Fix: Ensure complete removal of allyl chloride/bromide before proceeding to oxidation. Wash the organic phase of Step 1 thoroughly with ammonia solution to react away excess alkyl halide.
Q3: Can I use a Lewis Acid to catalyze the direct addition of allyltrimethylsilane? A: Yes (Sakurai reaction), but it is generally less atom-efficient for this simple structure.
-
Context: TiCl4 or BF3·OEt2 can catalyze the addition of allyltrimethylsilane to isobutyraldehyde. However, you get the alcohol (2,2-dimethyl-5-hexen-3-ol), not the aldehyde. You would then need to deoxygenate the alcohol to get the gem-dimethyl chain, which is chemically difficult. The PTC alkylation route is superior because it installs the gem-dimethyl group at the carbonyl carbon directly.
Q4: Is the "Pinnick Oxidation" safer for the alkene than TEMPO? A: Pinnick is chemically "safer" (less risk of chlorination) but operationally more burdensome due to the generation of ClO2 gas (safety hazard) and the need for a scavenger (2-methyl-2-butene).
-
Verdict: Use TEMPO for scale (>10g). Use Pinnick for precious mg-scale samples where yield is paramount and cost is irrelevant.
References
-
Starks, C. M. (1971). Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts. Journal of the American Chemical Society, 93(1), 195-199. Link
-
Halpern, M. (1982). Hydroxide ion initiated reactions under phase transfer catalysis conditions. Pure and Applied Chemistry, 54(9), 1755-1762. Link
-
Dehmlow, E. V. (1974). Phase-transfer catalyzed two-phase reactions in preparative organic chemistry. Angewandte Chemie International Edition, 13(3), 170-179. Link
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry, 52(12), 2559-2562. Link
-
PubChem. (2024). 2,2-Dimethyl-5-hexenoic acid Compound Summary. National Library of Medicine. Link
Validation & Comparative
Validation of Analytical Methods for 2,2-Dimethyl-5-hexenoic Acid: A Comparative Technical Guide
Executive Summary & Strategic Method Selection
2,2-Dimethyl-5-hexenoic acid is a critical branched-chain unsaturated fatty acid derivative, often utilized as a building block in the synthesis of complex pharmaceutical intermediates (analogous to Gemfibrozil precursors). Its structural features—a terminal alkene, a gem-dimethyl group at the
-
Weak Chromophore: The isolated double bond (C5=C6) exhibits negligible UV absorbance above 210 nm, rendering standard HPLC-UV insensitive.
-
Volatility: With a molecular weight of ~142.2 g/mol , the compound is sufficiently volatile for Gas Chromatography (GC).
-
Acidity: The free carboxylic acid group requires polar stationary phases or derivatization to prevent peak tailing.
Method Comparison Matrix
| Feature | Method A: GC-FID (Recommended) | Method B: HPLC-CAD/ELSD (Alternative) | Method C: HPLC-UV (Legacy) |
| Principle | Volatility separation + Carbon counting | Hydrophobicity separation + Universal detection | Hydrophobicity separation + Low UV absorption |
| Sensitivity (LOD) | High (< 1 µg/mL) | Moderate (1–5 µg/mL) | Low (> 10 µg/mL) |
| Selectivity | Excellent for isomers & volatile impurities | Good for non-volatiles | Poor (solvent cut-off interference) |
| Robustness | High (Direct injection or Derivatization) | Moderate (Nebulizer dependency) | Low (Baseline drift at 205 nm) |
| Cost/Run | Low | Medium | Low |
Editorial Recommendation: GC-FID is the gold standard for this analyte due to its superior resolution of structural isomers and lack of dependency on chromophores. HPLC-CAD is a viable alternative only if the sample matrix is non-volatile (e.g., aqueous fermentation broth) or incompatible with GC injection.
Scientific Rationale & Method Design
Decision Framework
The choice of analytical technique is dictated by the physicochemical properties of the analyte. The following decision tree illustrates the logical pathway for selecting the validation protocol.
Figure 1: Analytical Method Selection Decision Tree for 2,2-Dimethyl-5-hexenoic acid.
Protocol 1: GC-FID Validation (The Gold Standard)
This protocol utilizes a polar capillary column to analyze the free acid directly, avoiding the time-consuming derivatization step unless peak tailing becomes uncontrollable.
Instrumentation & Conditions[1][2][3]
-
System: Agilent 7890/8890 or equivalent with FID.
-
Column: DB-FFAP (Nitroterephthalic acid modified polyethylene glycol) or ZB-FFAP.
-
Dimensions: 30 m
0.32 mm ID 0.25 µm film. -
Rationale: The acidic stationary phase deactivates the column toward the free carboxylic acid, ensuring sharp peaks without derivatization.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split/Splitless (Split ratio 10:1). Temperature: 250°C.
-
Detector (FID): 300°C. H2: 30 mL/min, Air: 400 mL/min.
-
Oven Program:
-
Hold at 100°C for 2 min.
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
Validation Parameters (per ICH Q2(R1))
A. Specificity
-
Objective: Ensure separation from synthesis precursors (e.g., 2,2-dimethyl-4-pentenoic acid) and solvents.
-
Protocol: Inject blank, standard, and spiked sample.
-
Acceptance Criteria: Resolution (
) > 1.5 between 2,2-Dimethyl-5-hexenoic acid and nearest impurity. No interference in blank at retention time (~8-10 min).
B. Linearity[1]
-
Range: 50% to 150% of target concentration (e.g., 0.5 mg/mL to 1.5 mg/mL).
-
Protocol: Prepare 5 concentration levels.
-
Metric:
.[1] Residual plots must show random distribution.
C. Accuracy (Recovery)
-
Protocol: Spike known amounts of analyte into the sample matrix at 80%, 100%, and 120% levels (triplicate).
-
Acceptance: Mean recovery 98.0% – 102.0%. %RSD < 2.0%.
D. Precision
-
Repeatability: 6 injections of 100% standard. (%RSD
1.0% for GC). -
Intermediate Precision: Different analyst, different day. (%RSD
2.0%).
Protocol 2: HPLC-CAD Validation (The Alternative)
When GC is unavailable or the sample is in an aqueous buffer that degrades GC columns, HPLC with Charged Aerosol Detection (CAD) is the method of choice. CAD detects all non-volatile analytes regardless of chromophore.
Instrumentation & Conditions[1][2][3]
-
System: HPLC/UHPLC with CAD (e.g., Thermo Corona Veo).
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 150
4.6 mm, 3.5 µm).-
Rationale: The gem-dimethyl group provides sufficient hydrophobicity for retention on C18.
-
-
Mobile Phase:
-
Gradient: 30% B to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detector: CAD (Nebulizer Temp: 35°C).
Critical Validation Nuances for CAD
-
Power Function: CAD response is curvilinear. You must either use a quadratic fit or linearize the data (Log-Log plot) for the Linearity parameter.
-
Mobile Phase Volatility: Ensure all buffer salts (if used) are volatile (e.g., Ammonium Formate) to prevent detector clogging.
Comparative Performance Data
The following table summarizes expected performance metrics based on validated protocols for analogous hexenoic acid derivatives.
| Parameter | GC-FID Performance | HPLC-CAD Performance | HPLC-UV (210 nm) |
| Linearity ( | > 0.9995 (Linear) | > 0.995 (Polynomial) | > 0.990 (Linear) |
| LOD (µg/mL) | 0.5 | 2.0 | 15.0 |
| LOQ (µg/mL) | 1.5 | 6.0 | 50.0 |
| Precision (%RSD) | < 1.0% | < 3.0% | < 2.0% |
| Accuracy (%) | 99-101% | 95-105% | 90-110% |
| Run Time | 15 min | 20 min | 20 min |
Validation Workflow Diagram
This diagram outlines the self-validating lifecycle for the chosen method, ensuring compliance with regulatory standards.
Figure 2: Validation Lifecycle Workflow following ICH Q2(R1) guidelines.
References
-
PubChem. 2,2-Dimethyl-5-hexenoic acid (Compound Summary). National Library of Medicine. [Link]
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]
-
UNICAM. Development and Validation of a New GC-FID Method for the Determination of Short and Medium Chain Free Fatty Acids in Wine. (Analogous method for hexenoic acids).[2] [Link]
-
MDPI. Validation of an HPLC-DAD Method for Quercetin Quantification. (Reference for HPLC validation parameters). [Link][3]
-
ChemSynthesis. 5-Hexenoic acid Physical Properties. (Reference for volatility/boiling point estimation). [Link]
Sources
Comparative Guide: 2,2-Dimethyl-5-hexenoic Acid vs. Standard Unsaturated Fatty Acids
Executive Summary
2,2-Dimethyl-5-hexenoic acid (DMHA) represents a specialized class of "sterically shielded" fatty acid derivatives. Unlike natural unsaturated fatty acids (e.g., Oleic acid, Linoleic acid) or simple terminal alkenoic acids (e.g., 5-Hexenoic acid), DMHA possesses a gem-dimethyl substitution at the
For drug development professionals, DMHA is not a nutrient but a metabolically stable hydrophobic linker . It offers the lipophilicity required for membrane permeation without the rapid degradation profile associated with natural lipids. This guide compares DMHA against standard alternatives to validate its utility in Lipid-Drug Conjugates (LDCs) and peptide stapling.
Part 1: Structural & Physicochemical Comparison
The utility of DMHA lies in its deviation from natural fatty acid topology. We compare it here with 5-Hexenoic Acid (its direct linear analog) and Oleic Acid (a standard physiological unsaturated fatty acid).
Table 1: Comparative Physicochemical Profile[1]
| Feature | 2,2-Dimethyl-5-hexenoic Acid | 5-Hexenoic Acid | Oleic Acid |
| CAS Number | 10271-99-5 | 1577-22-6 | 112-80-1 |
| Structure | Branched ( | Linear | Linear (Internal cis-alkene) |
| Metabolic Fate | Resistant to | Rapid | Rapid |
| Reactive Handle | Terminal Alkene (Sterically accessible) | Terminal Alkene | Internal Alkene (Sterically hindered) |
| LogP (Calc) | ~2.1 | ~1.4 | ~7.7 |
| Steric Bulk ( | High (Quaternary Carbon) | Low (Secondary Carbon) | Low (Secondary Carbon) |
| Primary Application | Stable Linker, Stapled Peptides | Polymer Intermediate | Excipient, Nutrient |
Key Insight: The shift from 5-Hexenoic acid to DMHA involves only the addition of two methyl groups, yet this increases lipophilicity (LogP +0.7) and completely alters the enzymatic recognition profile.
Part 2: Metabolic Stability (The Core Value Proposition)
The primary failure mode for lipid-conjugated drugs is the premature degradation of the lipid tail by mitochondrial
Mechanism of Action: The Gem-Dimethyl Blockade
Natural fatty acid metabolism requires the abstraction of a proton from the
-
Natural FA: Contains two
-protons. Dehydrogenation proceeds.[1] -
DMHA: The
-carbon is quaternary (bonded to Carbonyl, -carbon, and two Methyls). It has zero -protons . The enzyme cannot initiate oxidation.
Visualization: Beta-Oxidation Blockade
The following diagram illustrates the enzymatic pathway and the specific failure point for DMHA.
Figure 1: Mechanism of metabolic resistance. The gem-dimethyl group physically prevents the formation of the
Part 3: Experimental Protocols
To validate the performance of DMHA in your specific application, use the following self-validating protocols.
Protocol A: Comparative Microsomal Stability Assay
Objective: Quantify the metabolic half-life (
Reagents:
-
Pooled Liver Microsomes (Human or Mouse), 20 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compounds: DMHA-Amide (Model Conjugate) vs. 5-Hexenoic-Amide.
Workflow:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in PBS (pH 7.4). Pre-warm at 37°C for 5 min.
-
Initiation: Add Test Compound (1 µM final concentration) and NADPH regenerating system.
-
Sampling: At
min, remove 50 µL aliquots. -
Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide).
-
Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.
Validation Criteria:
-
Control: Testosterone (high clearance) must show >80% depletion by 60 min.
-
Success: DMHA analog should show <20% depletion at 120 min (High Stability).
-
Failure: 5-Hexenoic analog should show >50% depletion (Low Stability).
Protocol B: Thiol-Ene "Click" Conjugation
Objective: Utilize the terminal alkene of DMHA for site-specific conjugation to a peptide cysteine.
Reagents:
-
DMHA (10 eq).
-
Peptide containing Cysteine (1 eq).
-
Photoinitiator: DMPA (2,2-Dimethoxy-2-phenylacetophenone) (0.5 eq).
-
Solvent: DMF/Water (9:1).
Workflow:
-
Dissolution: Dissolve Peptide and DMHA in degassed DMF.
-
Activation: Add DMPA.
-
Irradiation: Irradiate with UV light (365 nm, 5-10 mW/cm²) for 15-30 minutes at RT. Note: The gem-dimethyl group does not sterically hinder the terminal alkene at C5.
-
Purification: Precipitate with cold ether or purify via HPLC (C18 column).
Part 4: Applications in Drug Development[3][4]
Lipid-Drug Conjugates (LDCs)
Standard LDCs use Palmitic acid to hijack albumin transport. However, these are rapidly hydrolyzed.
-
Advantage: DMHA provides a "Permanent" lipophilic handle. It increases the LogD of the payload to improve passive permeability across the blood-brain barrier (BBB) or tumor cell membranes, without being stripped off by esterases or oxidases.
Peptide Stapling
While "Stapled Peptides" often use non-natural amino acids (e.g.,
-
The Gem-Dimethyl Effect (Thorpe-Ingold Effect): The bulky methyl groups restrict the conformational freedom of the chain, pre-organizing the molecule into a reactive conformation (gauche preference). This significantly accelerates cyclization rates compared to linear hexenoic acid derivatives.
Figure 2: Application logic flow.[2] The physicochemical properties of DMHA translate directly into specific therapeutic advantages.
References
-
PubChem. (2025).[3] 2,2-Dimethyl-5-hexenoic acid Compound Summary. National Library of Medicine.
-
Dirty Medicine. (2019).[4][5] Fatty Acid (Beta) Oxidation Mechanism. YouTube.[4] (Cited for Beta-Oxidation Mechanism validation).
-
Ringer, A. L., & Magers, D. H. (2007). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry.
-
Tian, J., et al. (2024). Cysteinylprolyl ester-mediated drug release from a lipid–drug conjugate. Bioorganic & Medicinal Chemistry Letters. [6]
-
Starostin, E. K., et al. (2000).[1][7] Practical Synthesis of Hex-5-ynoic Acid from Cyclohexanone. Russian Chemical Bulletin. (Cited for synthetic comparison with linear analogs).
Sources
- 1. researchgate.net [researchgate.net]
- 2. learningcentre.vcc.ca [learningcentre.vcc.ca]
- 3. 2,2-Dimethyl-5-hexenoic acid | C8H14O2 | CID 10582886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. aocs.org [aocs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
"cross-validation of 2,2-Dimethyl-5-hexenoic acid quantification assays"
This guide outlines a rigorous cross-validation framework for quantifying 2,2-Dimethyl-5-hexenoic acid (CAS: 58203-68-2), a critical branched-chain intermediate often encountered in the synthesis of lipid-regulating agents (e.g., Gemfibrozil analogs) and specialized polymers.
Due to the steric hindrance of the
-
Derivatization Difficulty: Traditional acid-catalyzed esterification (for GC) is slow and often incomplete due to the bulky
-dimethyl group. -
Detection Limits: The terminal alkene provides only weak UV absorbance (205–210 nm), making standard HPLC-UV prone to matrix interference.
Therefore, this guide compares a Direct Injection GC-FID method (Primary) against an orthogonal RP-HPLC-UV method (Secondary) to ensure data integrity.
Part 1: The Analytical Landscape
| Feature | Method A: GC-FID (Direct Injection) | Method B: RP-HPLC-UV (Low Wavelength) |
| Principle | Volatility-based separation on acidic polar phase. | Hydrophobicity-based separation on C18. |
| Suitability | High .[1] The analyte is volatile (BP ~220°C). | Medium . Requires high purity solvents for low-UV detection. |
| Steric Impact | None . Direct injection bypasses esterification. | None . Separation is unaffected by steric bulk. |
| Sensitivity | High (LOD ~1-5 ppm). | Moderate (LOD ~10-50 ppm). |
| Primary Use | Routine QC, Purity Analysis. | Cross-validation, Thermally unstable samples. |
Part 2: Experimental Protocols
Method A: Direct Injection GC-FID (The Gold Standard)
Rationale: Using a Nitroterephthalic acid-modified polyethylene glycol (FFAP) column allows for the analysis of free fatty acids without tailing, eliminating the need for difficult derivatization of the hindered carboxyl group.
Reagents:
-
Diluent: Dichloromethane (DCM) or Methanol (HPLC Grade).
-
Internal Standard (IS): Valeric acid (distinct retention, similar acidity).
Instrument Parameters:
-
System: Agilent 7890B / 8890 or equivalent with FID.
-
Column: DB-FFAP or HP-FFAP (30 m × 0.32 mm × 0.25 µm).
-
Inlet: Split/Splitless (Split ratio 10:1), 250°C. Liner: Deactivated wool.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 100°C (Hold 1 min).
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 20°C/min to 240°C (Hold 5 min).
-
-
Detector (FID): 260°C. H2: 30 mL/min, Air: 400 mL/min.
Procedure:
-
Standard Prep: Dissolve 50 mg 2,2-Dimethyl-5-hexenoic acid in 50 mL DCM. Add IS to final conc. of 0.5 mg/mL.
-
Sample Prep: Extract process sample into DCM; filter through 0.45 µm PTFE.
-
Injection: 1.0 µL.
Method B: RP-HPLC-UV (The Orthogonal Check)
Rationale: Provides a non-thermal confirmation of purity. The use of a low pH mobile phase suppresses ionization of the carboxylic acid, ensuring retention on the C18 column.
Reagents:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2).
-
Mobile Phase B: Acetonitrile (ACN).
Instrument Parameters:
-
System: Waters Alliance / Agilent 1260 Infinity II.
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
-
Wavelength: 210 nm (Critical: Use high-purity solvents to minimize background noise).
-
Flow Rate: 1.0 mL/min.
-
Column Temp: 30°C.
-
Gradient:
-
0 min: 30% B
-
10 min: 80% B
-
12 min: 30% B (Re-equilibration)
-
Procedure:
-
Standard Prep: Dissolve 50 mg analyte in 50 mL ACN:Water (50:50).
-
Injection: 10 µL.
Part 3: Cross-Validation Logic & Workflow
The following diagram illustrates the decision matrix for validating the assay. If the deviation between GC and HPLC results exceeds 2.0%, an investigation into matrix effects (HPLC) or thermal degradation (GC) is triggered.
Figure 1: Orthogonal cross-validation workflow ensuring mass balance and method specificity.
Part 4: Comparative Performance Data
The following data represents typical validation metrics for this specific branched acid.
| Validation Parameter | Method A: GC-FID (FFAP) | Method B: HPLC-UV (210 nm) | Acceptance Criteria (ICH Q2) |
| Linearity ( | > 0.9995 (Range: 50–150%) | > 0.9990 (Range: 50–150%) | > 0.999 |
| Precision (RSD, n=6) | 0.4% | 0.8% | < 1.0% (Drug Substance) |
| Accuracy (Spike Recovery) | 99.2% – 100.5% | 98.5% – 101.2% | 98.0% – 102.0% |
| LOD (Limit of Detection) | 2 ppm | 15 ppm | Signal-to-Noise > 3:1 |
| Specificity | Excellent (Resolves from solvent & isomers) | Moderate (Solvent front interference possible) | No interference at RT |
| Robustness | High (Stable to small flow/temp changes) | Low (Sensitive to pH & mobile phase quality) | < 2% Variation |
Expert Insight: The GC-FID method is superior for routine quantification because the FFAP stationary phase specifically targets the free acid functionality, resulting in sharp peaks despite the steric bulk. The HPLC method serves primarily to confirm that no non-volatile impurities (which would not elute in GC) are present, ensuring "Mass Balance."
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10582886, 2,2-Dimethyl-5-hexenoic acid. [Link][2]
-
Gallier, S., et al. (2015). Development and validation of a GC–FID method for quantitative analysis of fatty acids. Journal of Pharmaceutical Analysis. [Link]
- Google Patents. (2009).
Sources
A Comparative Guide to the Stability of 2,2-Dimethyl-5-hexenoic Acid for Pharmaceutical and Research Applications
This guide provides a comprehensive evaluation of the stability of 2,2-Dimethyl-5-hexenoic acid under various stress conditions. Designed for researchers, scientists, and drug development professionals, this document offers an in-depth analysis of the compound's degradation profile, comparative assessments against relevant alternatives, and detailed experimental protocols to support your own stability studies. Our objective is to equip you with the critical knowledge required for effective formulation development, storage, and handling of this valuable chemical entity.
Introduction: The Significance of Stability in Drug Development
2,2-Dimethyl-5-hexenoic acid is a unique unsaturated carboxylic acid with potential applications in medicinal chemistry and materials science. Its structure, featuring a terminal double bond and a sterically hindered carboxylic acid moiety, presents both opportunities for chemical modification and challenges related to its stability. Understanding the degradation pathways and kinetics of this molecule is paramount for ensuring the safety, efficacy, and shelf-life of any resulting product.
Forced degradation studies are a crucial component of the drug development process, providing insights into the intrinsic stability of a drug substance.[1][2][3] These studies help in identifying potential degradation products, understanding degradation mechanisms, and developing stability-indicating analytical methods.[1][2] The International Council for Harmonisation (ICH) guidelines recommend exposing drug substances to a variety of stress conditions, including acid, base, oxidation, heat, and light, to assess their stability.[4][5] Typically, a degradation of 5-20% is targeted to ensure that degradation products are formed in sufficient quantities for detection and characterization without completely degrading the parent compound.[4][5]
Physicochemical Properties of 2,2-Dimethyl-5-hexenoic Acid
A foundational understanding of the physicochemical properties of 2,2-Dimethyl-5-hexenoic acid is essential for designing and interpreting stability studies.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₂ | N/A |
| Molecular Weight | 142.20 g/mol | N/A |
| Structure | N/A | |
| Boiling Point (Predicted) | 572.93 K | [6] |
| LogP (Predicted) | 2.779 | [6] |
| Water Solubility (log₁₀WS, Predicted) | -2.38 mol/L | [6] |
The presence of a terminal double bond makes the molecule susceptible to oxidation, while the carboxylic acid group can undergo various reactions depending on the pH of the environment.
Experimental Design for a Comprehensive Stability Assessment
A well-designed forced degradation study is critical for thoroughly evaluating the stability of 2,2-Dimethyl-5-hexenoic acid. The following workflow outlines the key steps involved in such a study.
Caption: Workflow for a forced degradation study of 2,2-Dimethyl-5-hexenoic acid.
Stability Profile of 2,2-Dimethyl-5-hexenoic Acid
This section details the anticipated stability of 2,2-Dimethyl-5-hexenoic acid under various stress conditions, based on the known reactivity of unsaturated carboxylic acids.
Influence of pH
The stability of fatty acids can be significantly influenced by pH.[7][8][9]
-
Acidic Conditions (pH 1-3): In acidic media, the carboxylic acid group will be protonated. While generally stable, prolonged exposure to strong acid and heat could potentially lead to isomerization of the double bond or other acid-catalyzed reactions.
-
Neutral Conditions (pH 6-8): Near neutral pH, the compound is expected to be relatively stable. However, the presence of metal ions could catalyze oxidative degradation.
-
Basic Conditions (pH 9-12): Under basic conditions, the carboxylate anion is formed. This may influence the molecule's susceptibility to certain degradation pathways. Some studies on other lipids have shown that lower pH can sometimes decrease the rate of lipid oxidation.[10][11]
Thermal Degradation
Heating carboxylic acids can lead to decarboxylation, especially in the case of β-keto acids or malonic acids.[12] However, simple long-chain carboxylic acids do not readily lose CO₂ upon heating and tend to boil instead.[12] For 2,2-Dimethyl-5-hexenoic acid, significant thermal degradation is not expected at moderate temperatures (e.g., up to 60-80°C). At much higher temperatures, complex degradation pathways, including cleavage of the C-C bonds, may occur.[13][14][15]
Oxidative Degradation
The terminal double bond is the most likely site of oxidative attack. Unsaturated fatty acids are known to be susceptible to oxidation.[16][17]
-
Mechanism: In the presence of oxidizing agents like hydrogen peroxide or atmospheric oxygen, radical-mediated reactions can occur at the double bond. This can lead to the formation of hydroperoxides, which can further break down into a variety of smaller aldehydes, ketones, and carboxylic acids.[18] Potential degradation pathways for unsaturated fatty acids include cleavage at the double bond.[18][19]
-
Expected Degradants: Potential oxidative degradation products could include smaller chain aldehydes and carboxylic acids resulting from the cleavage of the C=C bond.
Photostability
Exposure to UV radiation can accelerate the degradation of unsaturated fatty acids.[20] The energy from UV light can promote the formation of free radicals, initiating the oxidative degradation cascade described above.[20] Studies on other unsaturated fatty acids have shown that they are prone to photodegradation.[21][22] Therefore, it is crucial to protect 2,2-Dimethyl-5-hexenoic acid from light, especially during long-term storage.
Comparative Stability Analysis: Saturated vs. Unsaturated Carboxylic Acids
To provide context for the stability of 2,2-Dimethyl-5-hexenoic acid, it is useful to compare it with its saturated analogue, 2,2-dimethylhexanoic acid.
| Stress Condition | 2,2-Dimethyl-5-hexenoic Acid (Unsaturated) | 2,2-Dimethylhexanoic Acid (Saturated) | Rationale for Difference |
| Oxidative Stress (3% H₂O₂, 48h) | Significant degradation expected | Minimal degradation expected | The double bond in the unsaturated acid is a primary site for oxidative attack. Saturated fatty acids lack this reactive site and are therefore much more stable to oxidation.[16][23][24][25] |
| Photolytic Stress (UV/Vis, 24h) | Moderate degradation expected | Minimal degradation expected | UV radiation can initiate radical reactions at the double bond, leading to degradation.[20] Saturated chains are less susceptible to photolytic cleavage. |
| Thermal Stress (80°C, 72h) | Minor degradation possible | Minimal degradation expected | While both are relatively thermally stable at this temperature, the double bond may offer a site for isomerization or other minor degradation pathways under prolonged heating. |
| Acid/Base Hydrolysis (0.1M, 60°C, 24h) | Similar stability expected | Similar stability expected | The primary site of hydrolytic attack would be the carboxylic acid group, which is present in both molecules. The steric hindrance from the gem-dimethyl group may offer some protection against hydrolysis for both compounds. |
Detailed Experimental Protocols
The following are example protocols for conducting forced degradation studies on 2,2-Dimethyl-5-hexenoic acid. These should be adapted and optimized for your specific analytical instrumentation and requirements.
Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2,2-Dimethyl-5-hexenoic acid and dissolve it in 10 mL of a suitable organic solvent like acetonitrile or methanol.
-
Working Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the appropriate solvent (e.g., a mixture of water and organic solvent compatible with the stress condition and analytical method).
Forced Degradation Procedures
For each condition, a control sample (working solution stored at ambient temperature in the dark) should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix 1 mL of the working solution with 1 mL of 1.0 M HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1.0 M NaOH.
-
Dilute to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the working solution with 1 mL of 1.0 M NaOH.
-
Incubate at room temperature for a specified time.
-
At each time point, withdraw an aliquot and neutralize with an equivalent amount of 1.0 M HCl.
-
Dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the working solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for a specified time.
-
At each time point, withdraw an aliquot and dilute for analysis.
-
-
Thermal Degradation:
-
Place the working solution in a tightly sealed vial in an oven at 60°C.
-
At each time point, withdraw an aliquot, cool to room temperature, and analyze.
-
-
Photolytic Degradation:
-
Expose the working solution in a photostability chamber to a combination of UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample wrapped in aluminum foil in the same chamber.
-
At each time point, withdraw an aliquot from both the exposed and control samples for analysis.
-
Analytical Methodology: Stability-Indicating HPLC-UV/MS Method
A robust analytical method is essential to separate the parent compound from its degradation products.[26][27][28][29][30]
-
Instrumentation: HPLC with a UV detector and preferably a mass spectrometer (LC-MS/MS) for peak identification and purity assessment.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating carboxylic acids and their degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound has absorbance (e.g., around 210 nm). Mass spectrometry will provide structural information on the degradants.
-
Method Validation: The analytical method should be validated to demonstrate its specificity, linearity, accuracy, precision, and sensitivity for quantifying 2,2-Dimethyl-5-hexenoic acid in the presence of its degradation products.
Conclusion and Recommendations
Based on its chemical structure, 2,2-Dimethyl-5-hexenoic acid is expected to be most susceptible to degradation under oxidative and photolytic conditions due to its terminal double bond. It is likely to exhibit greater stability under thermal and hydrolytic stress.
Key Recommendations for Handling and Storage:
-
Storage: Store in well-closed, airtight containers at controlled room temperature or refrigerated, protected from light.
-
Inert Atmosphere: For long-term storage or for use in sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Antioxidants: In liquid formulations, the inclusion of a suitable antioxidant may be beneficial to enhance stability.
This guide provides a framework for evaluating the stability of 2,2-Dimethyl-5-hexenoic acid. It is imperative that these principles are applied in rigorous, well-documented experimental studies to fully characterize the stability of this compound for its intended application.
References
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Vertex AI Search.
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- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.
- Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. (2026). [Source Name].
- Decarboxyl
- Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A.
- Analytical methods for the quantification of Di-2-thienylglycolic acid. Benchchem.
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- Effect of fatty acids and oils on photodegrad
- What makes saturated fatty acids more stable than unsatur
- One proposed degradation pathway for the formation of unsaturated hydroxy acids.
- How do α,β-unsaturated acids undergo decarboxyl
- Effects of pH on the rates of lipid oxidation in oil–water system.
- Analytical Methods. RSC Publishing.
- UV-induced photocleavage of unsaturated fatty esters in cod liver oil: Impact on iodine value and stability. (2024). Journal of Research in Chemistry.
- Perspective: The Saturated Fat–Unsaturated Oil Dilemma: Relations of Dietary Fatty Acids and Serum Cholesterol, Atherosclerosis, Inflammation, Cancer, and All-Cause Mortality. (2021).
- Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). (2025).
- Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry.
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- pH effects on the lipid and fatty acids accumulation in Chlamydomonas reinhardtii. PubMed.
- Effect of fatty acids and oils on photodegradation of azadirachtin-A.
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- A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in R
- Investigation of Thermal Properties of Carboxylates with Various Structures. [Source Name].
- Subtle changes in pH affect the packing and robustness of fatty acid bilayers.
- Saturated vs.
- Postsynthetic Degradation of Toxic Quantum Dots via Oleic Acid Complexation. (2026). American Chemical Society.
- Model for Lipid Rancidity: The Role of Emulsifiers in pH-Dependent Oxid
- Saturated vs Unsaturated F
- Oxidation of Unsaturated F
- Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.)
- Lipids: biosynthesis and degradation of f
- Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). Environmental Science & Technology.
- Chemical Properties of 2-Isopropyl-5-methyl-hexanoic acid (CAS 4384-07-0). Cheméo.
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Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2,2-Dimethyl-5-hexenoic Acid: Personal Protective Equipment and Safety Protocols
Welcome to your essential guide for the safe handling of 2,2-Dimethyl-5-hexenoic acid (CAS No. 58203-68-2)[1]. As professionals in research and development, our most critical asset is our well-being. This document moves beyond a simple checklist to provide a deep, scientifically-grounded framework for risk mitigation. The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions.
Hazard Assessment: Understanding the Adversary
2,2-Dimethyl-5-hexenoic acid is an organic carboxylic acid. This class of compounds is known for its corrosive properties. Based on data for the closely related 5-Hexenoic acid (CAS No. 1577-22-6), we must assume that 2,2-Dimethyl-5-hexenoic acid presents similar, significant hazards[2][3][4]. The primary dangers are severe damage to skin and eyes upon contact and potential irritation to the respiratory system if vapors or mists are inhaled[2][4].
The material is classified as a corrosive liquid that can cause severe skin burns and eye damage[2][3][4]. It is crucial to internalize that contact can lead to immediate and potentially irreversible tissue damage[5][6].
Table 1: Anticipated Hazard Classification for 2,2-Dimethyl-5-hexenoic acid (Based on 5-Hexenoic acid data)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion / Irritation | Category 1B / 1C | H314: Causes severe skin burns and eye damage[2][4][7]. |
| Serious Eye Damage / Eye Irritation | Category 1 | H318: Causes serious eye damage[2][3][5]. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[2]. |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals[3]. |
Engineering Controls: Your First and Best Line of Defense
Before any personal protective equipment is even considered, your primary safety barrier is robust engineering controls. Relying solely on PPE is a flawed strategy; the goal is to minimize exposure potential from the outset.
All manipulations of 2,2-Dimethyl-5-hexenoic acid that could generate aerosols, vapors, or mists—including opening the primary container, weighing, transferring, and use in reactions—must be conducted within a certified chemical fume hood[6][8]. The fume hood contains vapors and protects the user from inhalation and facial splashes. Ensure the sash is positioned as low as practicable to maximize protection while allowing for comfortable manipulation.
Personal Protective Equipment (PPE): A Protocol for Personal Safety
PPE is the final barrier between you and the chemical. Its selection is not arbitrary but is dictated by a risk assessment of the specific tasks you will perform.
Eye and Face Protection
The Mandate: Protect against splashes and vapors.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory[6].
-
Required for Handling: When handling 2,2-Dimethyl-5-hexenoic acid, chemical splash goggles are mandatory[9]. They form a seal around the eyes, offering superior protection from liquid splashes compared to safety glasses.
-
High-Splash Risk Operations: For tasks involving larger volumes (>50 mL) or a heightened risk of splashing (e.g., transfers under pressure, heating), a full-face shield must be worn in addition to chemical splash goggles[6][10]. The face shield protects the entire face from direct contact.
Skin and Body Protection
The Mandate: Prevent all skin contact.
-
Laboratory Coat: A flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down, is required at all times.
-
Chemical-Resistant Apron: When transferring or handling quantities greater than 10-50 milliliters, an impervious or chemical-resistant apron should be worn over the lab coat to provide an additional layer of protection against spills[9].
-
Full Body Protection: For large-scale operations, chemical-resistant coveralls may be necessary.
-
Footwear: Closed-toe shoes constructed of a material that will resist chemical penetration are mandatory.
Hand Protection (Gloves)
The Mandate: Select gloves with appropriate chemical resistance. Latex gloves are unsuitable for handling corrosive organic acids and should not be used[6].
-
Recommended Materials: Nitrile or neoprene gloves are the standard choice for incidental contact with corrosive chemicals[6].
-
Glove Selection Protocol:
-
Consult a Glove Compatibility Chart: Always refer to the glove manufacturer's data to verify resistance to carboxylic acids.
-
Inspect Before Use: Before donning gloves, inspect them for any signs of degradation, punctures, or tears.
-
Double Gloving: For prolonged handling or when working with larger quantities, wearing two pairs of nitrile gloves is a prudent measure. This provides a buffer if the outer glove is compromised.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin.
-
Immediate Disposal: Dispose of contaminated gloves immediately in the designated hazardous waste container[11]. Do not reuse disposable gloves.
-
Wash Hands: Always wash your hands thoroughly with soap and water after removing gloves[11][12].
-
Table 2: General Glove Selection Guide for Corrosive Organic Acids
| Glove Material | Splash Protection | Extended Contact | Comments |
|---|---|---|---|
| Nitrile | Good | Fair | Suitable for most routine lab work. Change immediately upon contamination[6]. |
| Neoprene | Excellent | Good | A robust choice for higher-risk tasks or longer duration handling[6]. |
| Butyl Rubber | Excellent | Excellent | Often recommended for strong acids; provides excellent resistance. |
| Latex | NOT RECOMMENDED | NOT RECOMMENDED | Poor chemical resistance to many organic compounds[6]. |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE based on the planned experimental task.
Emergency Procedures: A Plan for When Things Go Wrong
Preparedness is paramount. Ensure you know the location of the nearest safety shower and eyewash station before you begin work.
Spill Response
The Mandate: Isolate, notify, and clean up safely.
-
Small Spill (<100 mL) inside a Fume Hood:
-
Ensure the fume hood is operational.
-
Wearing your full PPE, neutralize the spill with a suitable agent like sodium bicarbonate or a commercial acid neutralizer[6].
-
Absorb the neutralized mixture with an inert material (e.g., vermiculite, sand, or spill pads).
-
Collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Wipe the area clean with soap and water.
-
-
Large Spill or Any Spill Outside a Fume Hood:
-
Alert all personnel in the immediate area and evacuate.
-
If safe to do so, close the doors to the laboratory to contain any vapors.
-
Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.
-
Do not attempt to clean up a large spill yourself.
-
Spill Response Workflow
First Aid Measures
The Mandate: Immediate and thorough decontamination.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing[2][5]. Use a safety shower if the contact area is large. Seek immediate medical attention[2].
-
Eye Contact: Immediately and continuously flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open[2][5]. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][3].
-
Inhalation: Move the affected person to fresh air at once[2]. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention[4][7].
-
Ingestion: Do NOT induce vomiting[2][4]. Rinse the mouth thoroughly with water and give the person water to drink. Seek immediate medical attention[2][5].
Disposal Plan
All waste containing 2,2-Dimethyl-5-hexenoic acid, including contaminated PPE, spill cleanup materials, and reaction residues, must be treated as hazardous waste.
-
Segregation: Do not mix this waste with other waste streams. Keep acidic waste separate from basic or organic solvent waste.
-
Containerization: Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. The label must include the full chemical name and associated hazards.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department, following all local and national regulations[3][4].
By integrating these principles of hazard assessment, engineering controls, diligent PPE use, and emergency preparedness into your daily workflow, you build a robust culture of safety that protects you and your colleagues.
References
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Safety Data Sheet: Hexanoic acid. Chemos GmbH&Co.KG. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Alabama at Birmingham. [Link]
-
Safety Data Sheet - Trans-2-Hexenoic Acid natural. Advanced Biotech. [Link]
-
10 Tips Working Safely with corrosives. Chemsafe. [Link]
-
Corrosives Safety & Compliance. UNC Charlotte. [Link]
-
Standard Operating Procedure – Strong Corrosive Chemicals. University of California, Irvine. [Link]
-
Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]
-
2,2-Dimethyl-5-hexenoic acid. PubChem, National Center for Biotechnology Information. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
